Bsh-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Bsh-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of Bsh-IN-1, a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a rationally designed, covalent pan-inhibitor of gut bacterial bile salt hydrolases (BSHs).[1][2] These enzymes are critical in the microbial transformation of primary bile acids into secondary bile acids within the gastrointestinal tract.[2][3] The primary mechanism of action of this compound involves the irreversible inactivation of BSHs through the formation of a covalent bond with the catalytic cysteine residue (Cys2) in the enzyme's active site.[2][3]
The inhibitor is designed with an alpha-fluoromethyl ketone (α-FMK) "warhead" that acts as an electrophile.[2][3] The catalytic cysteine in the BSH active site performs a nucleophilic attack on the carbon of the α-FMK group. This leads to the formation of a stable thioether bond, thus permanently inactivating the enzyme.[3] This covalent inhibition is highly effective even in the presence of high concentrations of the native BSH substrates.[3] this compound has demonstrated broad-spectrum activity against BSHs from both Gram-positive and Gram-negative bacteria.[1] Furthermore, it is selective for BSHs over host receptors involved in bile acid signaling, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5).[4]
By inhibiting BSH activity, this compound effectively modulates the composition of the bile acid pool in the gut, leading to a decrease in deconjugated bile acids.[2][4] This targeted modulation of the gut microbiome's metabolic output presents a powerful tool for studying the physiological roles of bile acids and offers a potential therapeutic strategy for conditions influenced by bile acid signaling.
Quantitative Data
The inhibitory potency of this compound has been quantified against recombinant BSHs from different bacterial species and in whole-cell assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme/Organism | Assay Type | IC50 (nM) | Reference |
| Bifidobacterium longum BSH | Recombinant Enzyme | 108 | [1] |
| Bacteroides thetaiotaomicron BSH | Recombinant Enzyme | 427 | [1] |
| Bifidobacterium adolescentis | Growing Bacterial Culture | 237 | [1] |
| Bacteroides thetaiotaomicron | Growing Bacterial Culture | 1070 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Bile Salt Hydrolase (BSH) Activity Assay using UPLC-MS
This protocol is for determining the inhibitory activity of this compound against purified recombinant BSH or in complex biological mixtures like fecal slurries.
Materials:
-
Recombinant BSH enzyme
-
This compound
-
Conjugated bile acid substrate mix (e.g., tauro-β-muricholic acid, taurocholic acid, tauro-ursodeoxycholic acid, and taurodeoxycholic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
UPLC-MS system
Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare a solution of recombinant BSH (e.g., 200 nM) in PBS.
-
Add this compound to the enzyme solution at the desired final concentration (e.g., for IC50 determination, a serial dilution is used).
-
Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the conjugated bile acid substrate mix to a final concentration of 100 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 2, and 21 hours).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the protein.
-
-
Sample Preparation for UPLC-MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
UPLC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase UPLC column (e.g., C18).
-
Elute the bile acids using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detect the parent and product ions using a mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Quantify the deconjugated bile acids by comparing their peak areas to that of the internal standard.
-
In-Gel Fluorescence Labeling for Target Engagement
This protocol is used to visualize the covalent binding of a probe version of this compound to its target BSH in a complex protein mixture.
Materials:
-
A "clickable" version of this compound (e.g., containing an azide or alkyne handle).
-
Bacterial cell culture expressing the target BSH.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Fluorescent reporter molecule with a complementary click chemistry handle (e.g., alkyne-fluorophore or azide-fluorophore).
-
Click chemistry reaction cocktail (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA).
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel imager.
Procedure:
-
Labeling in Live Cells:
-
Treat the bacterial cell culture with the clickable this compound probe for a defined period.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells in a suitable lysis buffer to release the proteins.
-
Quantify the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate, add the fluorescent reporter molecule.
-
Add the click chemistry reaction cocktail to catalyze the cycloaddition reaction between the probe-labeled BSH and the fluorescent reporter.
-
Incubate the reaction at room temperature, protected from light.
-
-
SDS-PAGE:
-
Add SDS-PAGE sample loading buffer to the reaction mixture.
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Imaging:
-
Wash the gel with water.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Mass Spectrometry for Covalent Modification Site Identification
This protocol is for identifying the specific amino acid residue on BSH that is covalently modified by this compound.
Materials:
-
Recombinant BSH enzyme.
-
This compound.
-
Denaturing buffer (e.g., containing urea or guanidinium HCl).
-
Reducing agent (e.g., dithiothreitol, DTT).
-
Alkylating agent (e.g., iodoacetamide, IAA).
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
Procedure:
-
Protein Labeling and Denaturation:
-
Incubate recombinant BSH with an excess of this compound to ensure complete labeling.
-
Denature the labeled protein in a denaturing buffer.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark. This step is to cap any unmodified cysteines.
-
-
Proteolytic Digestion:
-
Dilute the denatured protein solution to reduce the denaturant concentration to a level compatible with the chosen protease.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase LC column coupled to a mass spectrometer.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence of BSH using a database search engine.
-
Specify the mass of the this compound adduct on cysteine as a variable modification in the search parameters.
-
Identify the peptide spectrum that matches the this compound modified peptide and confirm the modification site on Cys2.
-
References
- 1. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
what is Bsh-IN-1 and how does it work
An In-depth Technical Guide to Bsh-IN-1: A Covalent Pan-Inhibitor of Gut Bacterial Bile Salt Hydrolases
Introduction
This compound, also referred to as compound 7 in initial development studies, is a potent, covalent, and gut-restricted inhibitor of bile salt hydrolases (BSHs), enzymes exclusively produced by gut bacteria.[1][2] These enzymes play a critical gatekeeper role in the metabolism of bile acids, catalyzing the deconjugation of primary bile acids secreted by the host.[2][3] This step is essential for the subsequent formation of secondary bile acids by other microbial enzymes. By inhibiting BSHs, this compound provides a powerful chemical tool to modulate the bile acid pool and study its downstream effects on host physiology, metabolism, and immunity.[2][4][5] This guide details the mechanism of action, quantitative inhibitory data, and key experimental protocols related to this compound.
Core Mechanism of Action
This compound was rationally designed as a covalent inhibitor to achieve high potency and selectivity, even in the high-concentration substrate environment of the gut.[4] Its structure is based on a bile acid scaffold, which provides affinity for the BSH active site. The molecule is equipped with an alpha-fluoromethyl ketone (α-FMK) electrophilic "warhead" that is key to its mechanism.[2]
All BSH enzymes, despite sequence divergence across different bacterial species, possess a highly conserved active site featuring a catalytic cysteine residue (Cys2).[2][4][5] The mechanism of this compound involves the following steps:
-
The bile acid-like core of this compound positions the inhibitor within the hydrophobic active site of the BSH enzyme.
-
The catalytic Cys2 residue performs a nucleophilic attack on the ketone of the α-FMK group.
-
This attack leads to the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, effectively inactivating it.[2]
This covalent and irreversible inhibition makes this compound a highly effective pan-inhibitor of BSHs from a wide range of gut bacteria, including both Gram-positive and Gram-negative species.[2][4]
Signaling Pathway: BSH Inhibition and Bile Acid Metabolism
Bile salt hydrolases are the gateway enzymes in the conversion of host-produced primary bile acids to bacterially produced secondary bile acids. By inhibiting BSH, this compound effectively blocks this entire pathway, leading to an accumulation of conjugated primary bile acids and a reduction in both deconjugated primary and all secondary bile acids. This has significant implications for host signaling, as different bile acids interact with host receptors like the Farnesoid X Receptor (FXR) and TGR5 to regulate metabolic and immune processes.[1][5] this compound itself is highly selective for BSHs and does not significantly affect host receptors like FXR or the G protein-coupled bile acid activated receptor (GP-BAR) at concentrations up to 100 µM.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BSH-TRAP: Bile salt hydrolase tagging and retrieval with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 5. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
Bsh-IN-1: A Pan-Inhibitor of Bile Salt Hydrolase for Modulating the Gut Microbiome and Host Physiology
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gut microbiome plays a pivotal role in host health and disease, in part through its metabolism of bile acids. Bile salt hydrolases (BSHs) are enzymes expressed by a wide range of gut bacteria that catalyze the deconjugation of primary bile acids, a crucial gateway step in the formation of secondary bile acids.[1][2][3] These secondary bile acids act as signaling molecules, modulating host metabolic and immune pathways through receptors such as the farnesoid X receptor (FXR).[2][4] The development of potent and specific inhibitors of BSHs is a critical step towards understanding and manipulating the intricate crosstalk between the gut microbiome and its host. Bsh-IN-1 is a novel, potent, and covalent pan-inhibitor of gut bacterial BSHs, offering a powerful tool to investigate the physiological consequences of BSH inhibition.[1][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its study.
Mechanism of Action
This compound is a rationally designed covalent inhibitor that targets the conserved catalytic cysteine residue within the active site of BSHs.[1][6] The inhibitor features a chenodeoxycholic acid scaffold, which is recognized by a broad spectrum of BSHs, and is armed with an alpha-fluoromethyl ketone (α-FMK) "warhead."[1][6] This electrophilic moiety forms a stable covalent bond with the nucleophilic thiol group of the catalytic cysteine, leading to irreversible inactivation of the enzyme.[1] Mass spectrometry analysis has confirmed the covalent modification of the catalytic Cys2 residue of BSH by this compound.[7][8] Due to its covalent mechanism, this compound exhibits high potency and prolonged duration of action.[1]
Data Presentation
The inhibitory activity of this compound has been quantified against BSHs from various bacterial species, both as recombinant enzymes and in growing bacterial cultures. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against Recombinant Bile Salt Hydrolases
| Target BSH | Bacterial Species | Gram Status | IC50 (nM) | Reference |
| BSH | Bifidobacterium longum | Gram-positive | 108 | [9][10] |
| BSH | Bacteroides thetaiotaomicron | Gram-negative | 427 | [9][10] |
Table 2: Inhibitory Activity of this compound in Growing Bacterial Cultures
| Bacterial Species | Gram Status | IC50 (nM) | Reference |
| Bifidobacterium adolescentis | Gram-positive | 237 | [11] |
| Bacteroides thetaiotaomicron | Gram-negative | 1070 | [11] |
Table 3: In Vivo Efficacy of this compound in Mice
| Parameter | Animal Model | Dosage and Administration | Effect | Reference |
| Fecal BSH Activity | C57BL/6 mice | 10 mg/kg, single oral gavage | Decreased BSH activity | [9][10] |
| Fecal Bile Acid Composition | C57BL/6 mice | 10 mg/kg, single oral gavage | Decreased deconjugated bile acids | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of this compound (Representative Protocol)
While the exact, detailed synthesis protocol for this compound is proprietary, the following is a representative procedure for the synthesis of similar alpha-fluoromethyl ketone derivatives of bile acids, based on established chemical literature.[8][12][13]
Materials:
-
Chenodeoxycholic acid
-
Oxalyl chloride
-
(Trimethylsilyl)diazomethane
-
Hydrogen fluoride-pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Other necessary solvents and reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Acid Chloride Formation: Dissolve chenodeoxycholic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C and stir for 2-3 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add (trimethylsilyl)diazomethane solution dropwise and stir the reaction mixture overnight at room temperature. Quench the reaction carefully with acetic acid.
-
α-Fluoromethyl Ketone Formation: To the crude diazoketone solution in DCM at 0°C, add hydrogen fluoride-pyridine dropwise. Stir for 1-2 hours at 0°C. Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Work-up and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final alpha-fluoromethyl ketone derivative.
Expression and Purification of Recombinant BSH
This protocol is adapted from methods described for the expression and purification of recombinant BSH from various bacterial sources.[3][9][14][15]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series)
-
LB broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., PBS with 1 mM DTT)
Procedure:
-
Transformation and Culture: Transform the expression plasmid containing the BSH gene into the E. coli expression strain. Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Induction: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged BSH with elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.
Bile Salt Hydrolase (BSH) Activity Assay
Several methods can be used to determine BSH activity. Below are protocols for a qualitative plate assay and a quantitative assay using UPLC-MS.[1][16][17]
3.1. Qualitative Plate Assay
-
Prepare MRS agar plates supplemented with 0.5% (w/v) of a specific conjugated bile salt (e.g., taurocholic acid) and 0.37 g/L CaCl₂.
-
Spot bacterial cultures onto the agar surface.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
BSH activity is indicated by the formation of a precipitate (halo) around the bacterial colonies due to the deconjugated bile salt precipitating out of the solution.
3.2. Quantitative UPLC-MS Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant BSH (e.g., 200 nM) with the inhibitor (this compound) at various concentrations in a suitable buffer (e.g., PBS, pH 7.4). Pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding a mixture of conjugated bile acids (e.g., 100 µM final concentration of an equimolar mix of tauro-β-muricholic acid, taurocholic acid, tauro-ursodeoxycholic acid, and tauro-deoxycholic acid).[7]
-
Time-course Analysis: At various time points, quench the reaction by adding an equal volume of ice-cold methanol.
-
Sample Preparation: Centrifuge the quenched reactions to pellet the protein. Transfer the supernatant to a new tube and dry it down under a stream of nitrogen.
-
UPLC-MS Analysis: Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol in water) and analyze by UPLC-MS to quantify the remaining conjugated bile acids and the newly formed deconjugated bile acids.[7]
In Vivo Administration of this compound in Mice
This protocol is based on the in vivo studies described for this compound.[9][10][13]
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration: Administer a single dose of the this compound solution or vehicle control to the mice via oral gavage.
-
Fecal Sample Collection: Collect fecal pellets at various time points post-gavage (e.g., 12, 24, 36, 48 hours).
-
Analysis: Analyze the fecal samples for BSH activity and bile acid composition using the UPLC-MS method described above.
Mass Spectrometry Analysis of Covalent Adduct (Representative Protocol)
This protocol outlines a general workflow for the analysis of covalent protein-inhibitor complexes using top-down mass spectrometry.[11][17]
Materials:
-
Purified recombinant BSH
-
This compound
-
Mass spectrometer capable of top-down analysis (e.g., Orbitrap or FT-ICR)
-
LC system for online desalting
Procedure:
-
Complex Formation: Incubate purified BSH with an excess of this compound for a sufficient time to ensure complete labeling.
-
Sample Preparation: Remove excess, unbound inhibitor by buffer exchange using a desalting column or spin concentrator.
-
Intact Mass Analysis: Infuse the protein-inhibitor complex into the mass spectrometer. Acquire spectra in intact protein mode to determine the mass shift corresponding to the covalent adduction of this compound.
-
Top-Down Fragmentation: Isolate the precursor ion of the BSH-Bsh-IN-1 complex in the gas phase and subject it to fragmentation using methods like electron-transfer dissociation (ETD) or electron-capture dissociation (ECD).
-
Data Analysis: Analyze the fragmentation spectra to identify the specific amino acid residue that is modified by this compound. The absence of fragment ions corresponding to cleavage C-terminal to the modified cysteine will pinpoint the site of covalent attachment.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and its impact on bile acid signaling.
Caption: Overall experimental workflow for the evaluation of this compound.
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway in the gut-liver axis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a covalent inhibitor of gut bacterial bile salt hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrostatic Interactions Dictate Bile Salt Hydrolase Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Bile salt hydrolases: Structure and function, substrate preference, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Bsh-IN-1: A Technical Guide to a Potent Inhibitor of Gut Microbial Bile Salt Hydrolases for Microbiome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bsh-IN-1, a covalent pan-inhibitor of gut bacterial bile salt hydrolases (BSHs). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: The Role of Bile Salt Hydrolases in the Gut Microbiome
Bile salt hydrolases (BSHs) are enzymes produced by a wide range of gut bacteria. They play a critical "gateway" role in the metabolism of bile acids.[1] Primary bile acids, synthesized in the liver and conjugated to either glycine or taurine, are secreted into the intestine to aid in lipid digestion.[2] Gut microbial BSHs catalyze the deconjugation of these primary bile acids, a necessary first step for their subsequent conversion into secondary bile acids by other bacterial enzymes.[2] These secondary bile acids can then act as signaling molecules, interacting with host receptors such as the farnesoid X receptor (FXR) to regulate host metabolism and immunity.[3][4][5] Given this central role, the targeted inhibition of BSH activity presents a powerful tool to modulate the gut microbiome's influence on host physiology.
This compound: A Potent and Selective Covalent Inhibitor
This compound is a rationally designed, potent, and covalent inhibitor of BSHs.[3][6] Its design is based on the conserved catalytic mechanism of BSHs, which utilize a key cysteine residue in their active site.[7] this compound possesses an alpha-fluoromethyl ketone "warhead" that covalently modifies this catalytic cysteine, leading to irreversible inhibition.[7] This targeted mechanism provides high selectivity for BSHs over host receptors like FXR and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3]
Mechanism of Action
The proposed mechanism of this compound involves the nucleophilic attack by the catalytic cysteine of BSH on the electrophilic ketone of the inhibitor. This forms a stable, covalent bond, thereby inactivating the enzyme.
Figure 1: Covalent Inhibition of BSH by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both recombinant BSH enzymes and in live bacterial cultures, as well as in vivo.
| Assay Type | Bacterial Species | BSH Type | IC50 (nM) | Reference |
| Recombinant Enzyme | Bifidobacterium longum | Gram-positive | 108 | [6] |
| Recombinant Enzyme | Bacteroides thetaiotaomicron | Gram-negative | 427 | [6] |
| Growing Bacterial Culture | Bifidobacterium adolescentis | Gram-positive | 237 | [6] |
| Growing Bacterial Culture | Bacteroides thetaiotaomicron | Gram-negative | 1070 | [6] |
| In Vivo Study (Mice) | Parameter | Value/Effect | Reference |
| Dosage | Single oral gavage | 10 mg/kg | [6] |
| Fecal BSH Activity | Significant decrease | Observed 1 and 1.5 days post-gavage | [7] |
| Fecal Bile Acids | Significant increase in conjugated bile acids | Observed 1 day post-gavage | [7] |
| Fecal Bile Acids | Significant decrease in deconjugated bile acids | Observed 1 day post-gavage | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving this compound.
In Vitro BSH Inhibition Assay (Recombinant Enzyme)
This protocol details the procedure for assessing the inhibitory activity of this compound against purified recombinant BSH.
Materials:
-
Recombinant BSH (e.g., from B. longum or B. thetaiotaomicron)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: A mixture of tauro-conjugated bile acids (e.g., taurocholic acid (TCA), taurodeoxycholic acid (TDCA))
-
96-well microplate
-
Plate reader or UPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add recombinant BSH to the assay buffer to a final concentration of 200 nM.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.
-
Initiate the reaction by adding the bile acid substrate mixture to a final concentration of 100 µM.
-
Incubate the reaction at 37°C.
-
Monitor the deconjugation of the bile acid substrates over time using UPLC-MS to measure the formation of deconjugated bile acids.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Inhibition of BSH Activity in Bacterial Cultures
This protocol outlines the methodology to evaluate the efficacy of this compound in inhibiting BSH activity in growing bacterial cultures.
Materials:
-
Bacterial strains (e.g., B. adolescentis, B. thetaiotaomicron)
-
Appropriate anaerobic growth medium (e.g., GAM broth)
-
This compound
-
Mixture of conjugated bile acids
-
Anaerobic chamber
-
Spectrophotometer
-
UPLC-MS system
Procedure:
-
Culture the bacterial strains under anaerobic conditions to the desired optical density (e.g., mid-log phase).
-
In an anaerobic chamber, dilute the cultures to a starting OD600 of approximately 0.05 in fresh medium.
-
Add varying concentrations of this compound and the conjugated bile acid mixture (e.g., 100 µM final concentration) to the cultures.
-
Incubate the cultures anaerobically at 37°C.
-
At various time points, collect aliquots of the culture supernatant.
-
Analyze the supernatant using UPLC-MS to quantify the concentration of deconjugated bile acids.
-
Determine the IC50 of this compound for BSH activity in the growing cultures.
In Vivo Mouse Model for BSH Inhibition
This protocol describes the in vivo administration of this compound to mice and the subsequent analysis of fecal samples to assess its impact on gut microbial BSH activity and the bile acid pool.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Metabolic cages for fecal collection
-
UPLC-MS system for bile acid analysis
Procedure:
-
Acclimate C57BL/6 mice to individual housing in metabolic cages.
-
Administer a single dose of this compound (10 mg/kg) or vehicle control via oral gavage.
-
Collect fecal samples at predetermined time points (e.g., 0, 24, 36, 48, and 72 hours post-gavage).
-
Immediately freeze the fecal samples at -80°C until analysis.
-
For BSH activity measurement, homogenize a portion of the fecal sample in an appropriate buffer. Incubate the homogenate with a conjugated bile acid substrate and measure the rate of deconjugation.
-
For bile acid profiling, extract bile acids from a separate portion of the fecal sample using a suitable solvent (e.g., methanol).
-
Analyze the bile acid extracts using UPLC-MS to quantify the levels of various conjugated and deconjugated bile acids.
-
Compare the BSH activity and bile acid profiles between the this compound treated and vehicle control groups.
Figure 2: Experimental Workflow for this compound Evaluation.
Signaling Pathway: BSH Inhibition and Host Receptor Modulation
The inhibition of BSH by this compound has significant downstream effects on host signaling pathways that are regulated by bile acids. By preventing the deconjugation of primary bile acids, this compound reduces the pool of substrates available for the bacterial production of secondary bile acids. This, in turn, alters the activation of host receptors like FXR.
Figure 3: this compound Modulates the BSH-FXR Signaling Axis.
Conclusion
This compound is a valuable chemical tool for researchers studying the intricate relationship between the gut microbiome and host physiology. Its potency, selectivity, and in vivo efficacy make it an ideal probe for dissecting the roles of microbial bile acid metabolism in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing gut microbiome research and exploring new therapeutic strategies.
References
- 1. Discovery of Bile Salt Hydrolase Inhibitors Using an Efficient High-Throughput Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-MS/MS method for simultaneous quantification of 7 bile acids in feces: application to UC mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid quantitation by UPLC-MS/MS of murine cecal and fecal content. [bio-protocol.org]
- 7. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
Bsh-IN-1 as a chemical probe for bile acid studies
An In-Depth Technical Guide to Bsh-IN-1: A Chemical Probe for Bile Acid Studies
Introduction
The gut microbiome plays a pivotal role in host physiology, partly through its extensive metabolism of bile acids. Bile Salt Hydrolases (BSHs) are enzymes expressed by a wide range of gut bacteria that catalyze the deconjugation of primary bile acids, a crucial gateway reaction for all subsequent secondary bile acid formation.[1][2][3] These secondary bile acids act as signaling molecules, interacting with host receptors like the Farnesoid X Receptor (FXR) to regulate metabolic and immune processes.[1][4] To investigate the precise roles of microbially-produced bile acids, specific and potent tools are required to modulate their production.
This compound is a potent, covalent, and gut-restricted pan-inhibitor of bacterial BSHs.[1][5] Developed through rational design, it features a bile acid core for recognition by the enzyme's active site and an electrophilic alpha-fluoromethyl ketone (α-FMK) "warhead" that irreversibly modifies the catalytic cysteine residue.[1][2] Its ability to inhibit a broad range of BSH enzymes from both Gram-positive and Gram-negative bacteria makes it an invaluable chemical probe for elucidating the causal relationship between gut microbial bile acid metabolism and host physiology. This guide provides a comprehensive overview of this compound, including its mechanism, quantitative data, experimental protocols, and applications.
Mechanism of Action
This compound functions as an irreversible, covalent inhibitor that targets the highly conserved catalytic cysteine residue (Cys2) within the active site of bile salt hydrolases.[1][2] The enzyme's natural function involves a nucleophilic attack by this cysteine on the amide bond of a conjugated bile acid, leading to its hydrolysis.[2][4] The design of this compound leverages this mechanism. The inhibitor's bile acid-like scaffold directs it to the BSH active site. Once positioned, the electrophilic α-FMK warhead reacts with the nucleophilic thiol group of the Cys2 residue, forming a stable covalent bond.[1] This permanent modification inactivates the enzyme, effectively blocking the deconjugation of bile acids. Its selectivity for BSHs has been demonstrated, with no significant activity against key host bile acid receptors like FXR and GP-BAR (TGR5) at concentrations up to 100 µM.[6]
Data Presentation
The potency of this compound has been quantified against both purified recombinant enzymes and in live bacterial cultures. The following tables summarize the key inhibitory concentration (IC₅₀) values and in vivo study parameters.
Table 1: In Vitro Inhibitory Activity of this compound against Recombinant BSHs
| Target Enzyme Source | Bacterial Type | IC₅₀ (nM) | Reference(s) |
| Bifidobacterium longum | Gram-positive | 108 | [1][5][6] |
| Bacteroides thetaiotaomicron | Gram-negative | 427 | [1][5][6] |
Table 2: Inhibitory Activity of this compound in Growing Bacterial Cultures
| Bacterial Species | Bacterial Type | IC₅₀ (nM) | Reference(s) |
| Bifidobacterium adolescentis | Gram-positive | 237 | [5] |
| Bacteroides thetaiotaomicron | Gram-negative | 1070 | [5] |
Table 3: In Vivo Administration and Effects of this compound
| Parameter | Details | Reference(s) |
| Animal Model | C57BL/6 mice | [1] |
| Dosage | 10 mg/kg | [1][5][6] |
| Administration Route | Single oral gavage | [1][5] |
| Observed Effects | - Decreased BSH activity in feces- Decreased levels of deconjugated bile acids in feces | [1][2][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon prior research. The following are protocols for key experiments involving this compound.
Protocol 1: Recombinant BSH Inhibition Assay
This assay measures the ability of this compound to inhibit a purified BSH enzyme.
-
Enzyme Preparation: Use purified recombinant BSH from a source of interest (e.g., B. thetaiotaomicron or B. longum).
-
Inhibitor Incubation: Pre-incubate the recombinant BSH (e.g., 1 µM) with varying concentrations of this compound (or a fixed concentration, e.g., 100 µM for single-point screening) for 30 minutes at 37°C in a suitable reaction buffer.[1][2]
-
Substrate Addition: Initiate the enzymatic reaction by adding a mixture of conjugated bile acid substrates. A representative mixture for mouse studies could include TβMCA, TCA, TUDCA, and TDCA at a final concentration of 100 µM.[1]
-
Reaction Monitoring: Monitor the deconjugation of bile acids over a time course (e.g., up to 21 hours) by taking aliquots at various intervals.[1]
-
Quantification: Quench the reaction in the aliquots (e.g., with acetonitrile) and analyze the samples by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to quantify the formation of deconjugated bile acids.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: BSH Inhibition Assay in Growing Bacterial Cultures
This assay assesses the potency of this compound in the context of live bacteria.
-
Bacterial Culture: Grow BSH-producing bacterial strains of interest (e.g., B. adolescentis, B. thetaiotaomicron) to the pre-logarithmic phase in appropriate anaerobic culture conditions.[1][2]
-
Treatment: In an anaerobic chamber, simultaneously add this compound (at various concentrations) and a mixture of conjugated bile acids (e.g., 100 µM final concentration) to the bacterial cultures.[1][2]
-
Incubation and Sampling: Incubate the cultures and collect aliquots of the supernatant at different time points.
-
Analysis: Process the supernatant and analyze by UPLC-MS to measure the extent of bile acid deconjugation.
-
Data Analysis: Determine the IC₅₀ values for BSH inhibition in the context of the whole-cell environment.
Protocol 3: In Vivo BSH Inhibition and Fecal Analysis in Mice
This workflow evaluates the efficacy of this compound in a living organism.
-
Animal Dosing: Administer a single dose of this compound (10 mg/kg, typically formulated in a vehicle like corn oil) or vehicle alone to adult male C57BL/6 mice via oral gavage.[1]
-
Fecal Collection: Collect fecal pellets from individual mice at specified time points (e.g., 1 day post-gavage).[7]
-
Fecal BSH Activity Measurement:
-
Resuspend fresh fecal samples in a buffer to create a slurry.[7]
-
Incubate the slurry with a stable isotope-labeled substrate (e.g., 100 µM GCDCA-d4) for a short period (e.g., 25 minutes).[7]
-
Quench the reaction and quantify the formation of the deconjugated product by UPLC-MS.[7] This directly measures the residual BSH activity.
-
-
Fecal Bile Acid Pool Analysis:
-
From a separate aliquot of the fecal slurry, perform a bile acid extraction.
-
Analyze the extract using UPLC-MS to quantify the levels of various conjugated and deconjugated (primary and secondary) bile acids.
-
-
Data Analysis: Compare the BSH activity and the bile acid profiles between the this compound-treated group and the vehicle-treated control group to determine the in vivo efficacy of the inhibitor. A significant decrease in BSH activity and a corresponding decrease in deconjugated bile acids indicates successful inhibition.[1]
The Role of BSH in the Bile Acid Network
Bile salt hydrolases are central to the microbial transformation of bile acids in the gut. They perform the initial, rate-limiting step that enables the vast diversification of the bile acid pool by other microbial enzymes.
Conclusion
This compound is a robust and highly valuable chemical probe for studying the gut microbiome's impact on the host bile acid pool. Its covalent mechanism of action provides potent and durable inhibition of a broad spectrum of bacterial BSHs. The detailed protocols and quantitative data provided here serve as a technical resource for researchers in microbiology, metabolic diseases, and drug discovery. By enabling the specific and controlled inhibition of BSH activity, this compound allows for the direct investigation of how microbial bile acid metabolism influences host health and disease, opening new avenues for understanding the intricate host-microbiome dialogue.
References
- 1. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BSH-TRAP: Bile salt hydrolase tagging and retrieval with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Bsh-IN-1: A Potent Modulator of Gut Bacterial Bile Salt Hydrolase Activity and Host Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gut microbiome's influence on host physiology is a rapidly expanding field of research, with microbial manipulation of bile acids emerging as a critical signaling nexus. Bile salt hydrolases (BSHs), enzymes produced by a wide array of gut bacteria, are gatekeepers in the transformation of host-synthesized primary bile acids into secondary bile acids. These secondary bile acids act as signaling molecules, modulating host metabolic and immune responses. Bsh-IN-1 is a potent, covalent inhibitor of gut bacterial BSHs, offering a powerful tool to investigate the causal role of BSH activity in host physiology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its impact on host signaling pathways.
Introduction: The Role of Bile Salt Hydrolases in the Gut
Primary bile acids, synthesized from cholesterol in the liver and conjugated to either taurine or glycine, are secreted into the small intestine to aid in lipid digestion.[1][2] A significant portion of these conjugated bile acids escapes reabsorption and enters the colon, where they are subject to modification by the gut microbiota.[2] The initial and rate-limiting step in this transformation is the deconjugation of the amino acid moiety, a reaction catalyzed exclusively by bacterial BSHs.[2][3] This deconjugation is a prerequisite for the subsequent formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[4][5]
These bacterially-produced secondary bile acids are not mere byproducts of microbial metabolism; they are potent signaling molecules that interact with host receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5).[6][7] Through these interactions, gut bacterial BSH activity influences a wide range of host physiological processes, including:
-
Lipid and Cholesterol Metabolism: BSH activity has been linked to reduced serum cholesterol and liver triglycerides.[5][8]
-
Glucose Homeostasis: Modulation of the bile acid pool by gut microbes can impact host glucose metabolism.[4]
-
Immune Regulation: Secondary bile acids can modulate both innate and adaptive immunity.[2][7]
-
Circadian Rhythms: Microbial metabolism of bile acids has been shown to influence the expression of host circadian rhythm genes.[5][8]
Given the central role of BSHs, the ability to specifically inhibit their activity in the complex gut environment is crucial for elucidating the precise functions of microbially-modified bile acids in health and disease.
This compound: A Covalent Pan-Inhibitor of Bile Salt Hydrolases
This compound is a rationally designed, potent, and covalent inhibitor of a broad range of gut bacterial BSHs.[2][9] It features an alpha-fluoromethyl ketone (FMK) "warhead" that covalently modifies the catalytic cysteine residue in the active site of BSH enzymes.[2][10] This covalent mechanism of action provides high potency and selectivity, even in the presence of high concentrations of native bile acid substrates found in the gut.[2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against BSHs from various Gram-positive and Gram-negative bacteria, both as recombinant enzymes and in growing bacterial cultures.
| Target | Assay Type | IC50 (nM) | Reference |
| Bifidobacterium longum BSH (Gram-positive) | Recombinant Enzyme | 108 | [9] |
| Bacteroides thetaiotaomicron BSH (Gram-negative) | Recombinant Enzyme | 427 | [9] |
| Bifidobacterium adolescentis (Gram-positive) | Growing Culture | 237 | [9] |
| Bacteroides thetaiotaomicron (Gram-negative) | Growing Culture | 1070 | [9] |
| In Vivo Effects of this compound in Mice | |
| Parameter | Observation |
| BSH Activity in Feces | Decreased |
| Deconjugated Bile Acid Levels in Feces | Decreased |
| Gut Bacterial Community Composition | Not significantly affected |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity and effects of this compound.
In Vitro Inhibition of Recombinant BSH
This protocol details the screening of this compound against purified recombinant BSH enzymes.
Materials:
-
Purified recombinant BSH from B. thetaiotaomicron and B. longum.
-
This compound (and other test compounds).
-
Assay Buffer (e.g., 0.1 M NaH2PO4, pH 6.5).
-
Substrate: A mixture of taurine-conjugated bile acids (e.g., 100 µM final concentration).
-
Quenching and Extraction Solution (e.g., acidified ethyl acetate).
-
UPLC-MS system for analysis.
Procedure:
-
Pre-incubate the recombinant BSH enzyme with this compound (e.g., at 100 µM) in assay buffer for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the conjugated bile acid substrate mixture.
-
Allow the reaction to proceed for a set time (e.g., 18 hours).
-
Quench the reaction and extract the bile acids by acidifying the solution (e.g., to pH 1 with 6 M HCl) and adding an organic solvent.
-
Analyze the formation of deconjugated bile acid product by UPLC-MS to determine the extent of inhibition.
-
For IC50 determination, perform the assay with a serial dilution of this compound.
Inhibition of BSH Activity in Bacterial Cultures
This protocol assesses the potency of this compound in growing cultures of BSH-producing bacteria.
Materials:
-
Bacterial strains (e.g., B. thetaiotaomicron, B. fragilis, B. vulgatus, L. plantarum, C. perfringens, B. adolescentis).
-
Appropriate anaerobic growth medium (e.g., BHI+).
-
This compound.
-
Mixture of taurine-conjugated bile acids (e.g., 100 µM final concentration).
-
Anaerobic chamber or jars.
-
UPLC-MS system.
Procedure:
-
Dilute bacterial cultures to the pre-log phase (e.g., OD600 of 0.1) in fresh anaerobic medium.
-
Simultaneously add this compound (e.g., at 100 µM) and the conjugated bile acid mixture to the cultures.
-
Incubate the cultures anaerobically at 37°C for a defined period (e.g., 21 hours).
-
At the end of the incubation, determine cell viability by plating serial dilutions on appropriate agar plates (colony-forming units).
-
Extract bile acids from the culture supernatant and analyze the deconjugation of bile acids by UPLC-MS.
-
For IC50 determination, use a range of this compound concentrations.
In Vivo Evaluation in a Mouse Model
This protocol describes the administration of this compound to mice to assess its in vivo efficacy.
Materials:
-
C57BL/6 mice.
-
This compound formulated for oral gavage.
-
Metabolic cages for feces and urine collection.
-
UPLC-MS for bile acid analysis.
-
16S rRNA gene sequencing for microbiota analysis.
Procedure:
-
Acclimate mice to their housing conditions.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect fecal samples at various time points post-administration.
-
Homogenize fecal samples in an appropriate buffer.
-
Measure BSH activity in the fecal homogenates using an in vitro assay as described in section 3.1, using the fecal slurry as the enzyme source.
-
Extract and quantify the levels of conjugated and deconjugated bile acids in the fecal samples using UPLC-MS.
-
(Optional) Analyze the gut microbial community composition from fecal samples using 16S rRNA gene sequencing to assess any off-target effects on the microbiota.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound.
Bile Acid Metabolism Pathway
Caption: Overview of host and microbial bile acid metabolism.
Mechanism of this compound Action
Caption: Covalent inhibition of BSH by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound efficacy.
Impact of BSH Inhibition on Host Signaling
Caption: Downstream effects of BSH inhibition on host signaling.
Conclusion and Future Directions
This compound represents a significant advancement in the chemical tools available to microbiome researchers. Its ability to potently and selectively inhibit a broad range of gut bacterial BSHs in a covalent manner provides a means to directly probe the consequences of this key enzymatic activity in the complex gut ecosystem. The data presented here demonstrate its efficacy both in vitro and in vivo, highlighting its potential to modulate the bile acid pool and, consequently, host metabolic signaling.
Future research utilizing this compound and similar gut-restricted inhibitors will be instrumental in:
-
Deconvoluting the specific roles of different secondary bile acids in various physiological and pathological processes.
-
Understanding the interplay between BSH activity, the gut microbiota composition, and host health.
-
Exploring the therapeutic potential of BSH inhibition in metabolic diseases, inflammatory bowel disease, and certain cancers where bile acid signaling is dysregulated.
This technical guide provides a foundational resource for researchers and drug development professionals seeking to leverage this compound as a tool to unravel the intricate communication between the gut microbiome and its host.
References
- 1. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases – MIT Center for Microbiome DEV [sites.mit.edu]
- 2. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 3. Bacterial bile salt hydrolase: an intestinal microbiome target for enhanced animal health | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 4. A selective gut bacterial bile salt hydrolase alters host metabolism | eLife [elifesciences.org]
- 5. Bacterial bile salt hydrolase in host metabolism: Potential for influencing gastrointestinal microbe-host crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 8. Regulation of host weight gain and lipid metabolism by bacterial bile acid modification in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of a covalent inhibitor of gut bacterial bile salt hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bsh-IN-1: An In Vivo Experimental Protocol for the Inhibition of Gut Bacterial Bile Salt Hydrolases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the in vivo evaluation of Bsh-IN-1, a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs). This compound serves as a critical tool for investigating the role of microbial bile acid metabolism in host physiology. The following sections detail the necessary protocols for animal handling, inhibitor administration, and downstream analysis of fecal samples to quantify BSH activity and alterations in the bile acid pool. Furthermore, this document presents key quantitative data from a representative study and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
Bile salt hydrolases (BSHs) are enzymes produced by gut bacteria that play a crucial gateway role in the metabolism of bile acids.[1] They catalyze the deconjugation of primary bile acids secreted by the host, a necessary step for their subsequent transformation into secondary bile acids by other members of the gut microbiota. These bile acids act as signaling molecules that modulate host metabolic and immune responses through receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
This compound is a covalent, pan-inhibitor of BSHs designed to be gut-restricted, minimizing systemic exposure and off-target effects.[2][3] By inhibiting BSH activity, this compound allows for the controlled manipulation of the gut bile acid pool, making it an invaluable tool for elucidating the causal roles of specific bile acid species in host health and disease.
Quantitative Data Summary
The following tables summarize the quantitative data from a key in vivo study utilizing this compound in a murine model.
Table 1: In Vivo Efficacy of this compound on Fecal BSH Activity
| Time Point (post-gavage) | BSH Activity Inhibition (%) vs. Vehicle | Statistical Significance (p-value) |
| 24 hours | ~75% | < 0.05 |
| 36 hours | ~60% | < 0.05 |
| 48 hours | Activity returns to baseline | Not significant |
Data derived from a single 10 mg/kg oral gavage of this compound in C57BL/6 mice. Fecal BSH activity was measured by monitoring the deconjugation of a deuterated bile acid substrate.[1]
Table 2: Modulation of Fecal Bile Acid Composition 24 Hours Post-Bsh-IN-1 Administration
| Bile Acid Species | Vehicle Control (pmol/mg feces) | This compound Treated (pmol/mg feces) | Fold Change | Statistical Significance (p-value) |
| Conjugated Bile Acids | ||||
| Tauro-β-muricholic acid (T-β-MCA) | ~10 | ~40 | ~4.0 | < 0.05 |
| Taurocholic acid (TCA) | ~5 | ~25 | ~5.0 | < 0.05 |
| Deconjugated Bile Acids | ||||
| Cholic acid (CA) | ~30 | ~15 | ~0.5 | < 0.05 |
| Deoxycholic acid (DCA) | ~25 | ~10 | ~0.4 | < 0.05 |
| Lithocholic acid (LCA) | ~5 | < 2 | < 0.4 | < 0.05 |
Data are approximate values derived from published graphical representations in Adhikari et al., 2020, Nat Chem Biol, and are intended for illustrative purposes.[1] A single 10 mg/kg oral gavage of this compound was administered to C57BL/6 mice.
Table 3: In Vitro Selectivity and Potency of this compound
| Target | IC50 (nM) | Notes |
| B. longum BSH (Gram-positive) | 108 | Potent inhibition of a representative Gram-positive BSH.[4] |
| B. theta BSH (Gram-negative) | 427 | Potent inhibition of a representative Gram-negative BSH.[4] |
| Farnesoid X Receptor (FXR) | > 100,000 | Selective for BSH over the host bile acid receptor FXR.[2] |
| G protein-coupled bile acid receptor (TGR5) | > 100,000 | Selective for BSH over the host bile acid receptor TGR5.[2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weigh the required amount of this compound to achieve a final dosing concentration of 1 mg/mL (for a 10 mg/kg dose in a 25 g mouse, the dosing volume will be 250 µL).
-
Add the DMSO to the this compound and vortex until fully dissolved.
-
Sequentially add the PEG300, Tween-80, and Saline, vortexing thoroughly after each addition.
-
If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.
-
Prepare the formulation fresh on the day of the experiment.
In Vivo Administration of this compound by Oral Gavage
Animals:
-
C57BL/6 mice (male, 8-12 weeks old) are a commonly used strain for this type of study.
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
This compound formulation (1 mg/mL)
-
Vehicle control solution
-
Animal scale
-
Sterile oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Weigh each mouse to determine the precise dosing volume (10 µL/g for a 10 mg/kg dose).
-
Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and gently down the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is correctly positioned, slowly administer the this compound formulation or vehicle control.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress for a few minutes after the procedure.
Fecal Sample Collection and Processing
Procedure:
-
At designated time points (e.g., 0, 24, 36, 48 hours post-gavage), place individual mice in clean cages without bedding for fecal collection.
-
Collect fresh fecal pellets as they are produced.
-
Immediately snap-freeze the fecal samples in liquid nitrogen and store them at -80°C until analysis.
Measurement of Fecal BSH Activity
Materials:
-
Frozen fecal samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Deuterated conjugated bile acid substrate (e.g., GCDCA-d4)
-
Acetonitrile with an internal standard
-
Homogenizer or bead beater
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Weigh a portion of the frozen fecal sample (e.g., 50 mg).
-
Homogenize the fecal sample in ice-cold PBS.
-
Add the deuterated conjugated bile acid substrate to the fecal homogenate and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the debris.
-
Analyze the supernatant by UPLC-MS/MS to quantify the formation of the deconjugated deuterated bile acid product.
-
Calculate BSH activity as the rate of product formation per unit of fecal mass.
Quantification of Fecal Bile Acid Profile
Materials:
-
Frozen fecal samples
-
Methanol
-
Internal standards for various bile acids
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system
Procedure:
-
Homogenize a weighed portion of the frozen fecal sample in methanol containing a suite of internal standards.
-
Centrifuge the homogenate and collect the supernatant.
-
The extract can be further purified using SPE if necessary.
-
Analyze the final extract by LC-MS/MS to quantify the concentrations of individual conjugated and deconjugated bile acids.
-
Normalize the bile acid concentrations to the initial fecal mass.
Visualizations
Signaling Pathway
Caption: Signaling pathway of BSH inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo this compound studies.
References
Application Notes and Protocols for Bsh-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bsh-IN-1, a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs), in various mouse models. This document outlines the mechanism of action, experimental protocols, expected outcomes, and relevant signaling pathways to facilitate the investigation of the therapeutic potential of BSH inhibition in metabolic diseases, inflammatory bowel disease (IBD), and liver cancer.
Mechanism of Action
This compound is a gut-restricted small molecule that selectively and irreversibly inactivates bacterial BSHs. These enzymes, prevalent in the gut microbiome, catalyze the deconjugation of primary bile acids, a critical step in the generation of secondary bile acids. By covalently modifying the catalytic cysteine residue of BSH, this compound effectively blocks this activity, leading to an accumulation of conjugated primary bile acids and a reduction in secondary bile acids within the gastrointestinal tract and systemically.[1] This shift in the bile acid pool composition is the primary mechanism through which this compound exerts its physiological effects, primarily through the modulation of host bile acid receptors, Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro and in vivo activity of this compound and other relevant BSH inhibitors.
Table 1: In Vitro Potency of this compound
| Target BSH | Organism (Gram stain) | IC₅₀ (nM) |
| B. longum BSH | Bifidobacterium longum (Gram-positive) | 108 |
| B. theta BSH | Bacteroides thetaiotaomicron (Gram-negative) | 427 |
Data sourced from MedChemExpress and Cayman Chemical product information.[1]
Table 2: In Vivo Dosage and Administration of BSH Inhibitors in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Frequency | Key Findings |
| This compound | C57BL/6 Mice | 10 mg/kg | Oral Gavage | Single Dose | Inhibited gut bacterial BSH activity, modulated bile acid pool.[1][2] |
| AAA-10 | C57BL/6J Mice | 30 mg/kg | Oral Gavage | Daily for 5 days | Durable BSH inhibition, decreased secondary bile acids (DCA, LCA).[3] |
| Caffeic acid phenethylester, Riboflavin, Carnosic acid | Chicks | 25 mg/kg | Oral Gavage | Daily for 17 days | Increased body weight gain, altered bile acid signatures. |
Experimental Protocols
Preparation and Administration of this compound for Oral Gavage
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
Formulation Protocol:
A recommended vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage in mice should typically not exceed 10 mL/kg.[4]
-
Dissolve the calculated amount of this compound in DMSO to create a stock solution.
-
In a sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and vortex thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and vortex again.
-
Finally, add the saline to the mixture and vortex until a homogenous and clear solution is obtained.
Oral Gavage Procedure:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[5][6] The mouse should be held in a vertical position.[6]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure proper depth of insertion.[7]
-
Slowly and gently insert the ball-tipped feeding needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle. Do not force the needle. [5][6]
-
Once the needle is inserted to the pre-measured depth, administer the this compound formulation slowly and steadily.
-
After administration, gently remove the needle in the same direction it was inserted.
-
Monitor the mouse for any signs of distress after the procedure.
Assessment of BSH Activity and Bile Acid Profiling
This protocol outlines the methods for determining the efficacy of this compound by measuring BSH activity and analyzing the bile acid pool in fecal and plasma samples.
Fecal Sample Collection and BSH Activity Assay:
-
Collect fresh fecal pellets from mice at designated time points before and after this compound administration.
-
Homogenize the fecal pellets in a suitable buffer (e.g., PBS).
-
Incubate the fecal homogenate with a conjugated bile acid substrate (e.g., tauro-chenodeoxycholic acid, TCDCA).
-
Measure the rate of deconjugation by quantifying the formation of the unconjugated bile acid (chenodeoxycholic acid, CDCA) over time using liquid chromatography-mass spectrometry (LC-MS).[2]
Bile Acid Extraction and Analysis from Feces and Plasma:
-
Feces: Homogenize fecal samples in an extraction solvent (e.g., 5% ammonium-ethanol aqueous solution).[8]
-
Plasma: Perform protein precipitation by adding an organic solvent like methanol or acetonitrile to the plasma sample.[9]
-
Centrifuge the samples to pellet solid debris or precipitated proteins.
-
Collect the supernatant containing the bile acids.
-
Analyze the bile acid composition and concentration using targeted LC-MS/MS methods.[10][11][12]
Gut Microbiome Analysis
This protocol describes the analysis of gut microbial community changes in response to this compound treatment.
-
Collect fecal samples at baseline and at various time points after this compound administration.
-
Extract microbial DNA from the fecal samples using a commercially available kit.
-
Perform 16S rRNA gene sequencing to determine the composition and diversity of the gut microbiota.
-
Analyze the sequencing data to identify changes in the abundance of specific bacterial taxa, particularly those known to possess BSH activity.
Application in Mouse Models
A. Metabolic Diseases (Obesity, Type 2 Diabetes, NAFLD)
Rationale: Inhibition of BSH is expected to increase the levels of conjugated primary bile acids, which can act as antagonists of the farnesoid X receptor (FXR) in the intestine.[13][14] This can lead to improved glucose homeostasis and reduced diet-induced obesity.
Experimental Design:
-
Mouse Model: Diet-induced obesity (DIO) C57BL/6 mice fed a high-fat diet.
-
Treatment: Administer this compound (e.g., 10-30 mg/kg, daily oral gavage) or vehicle control.
-
Duration: 4-12 weeks.
-
Key Readouts:
-
Body weight and food intake.
-
Glucose tolerance and insulin sensitivity (GTT, ITT).
-
Serum lipid profile (cholesterol, triglycerides).
-
Liver histology (for NAFLD assessment).
-
Fecal and plasma bile acid profiles.
-
Gut microbiome composition.
-
B. Inflammatory Bowel Disease (IBD)
Rationale: The altered bile acid pool resulting from BSH inhibition can modulate intestinal inflammation. Some secondary bile acids are pro-inflammatory, so their reduction may be beneficial.
Experimental Design:
-
Mouse Model: Dextran sulfate sodium (DSS)-induced colitis model.
-
Treatment: Administer this compound or vehicle control prior to and during DSS administration.
-
Duration: 7-10 days.
-
Key Readouts:
-
Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding).
-
Colon length and histology.
-
Myeloperoxidase (MPO) activity in colon tissue.
-
Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue.
-
Fecal bile acid profile.
-
C. Liver Cancer
Rationale: Certain secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), have been implicated in promoting hepatocellular carcinoma (HCC). Reducing their levels through BSH inhibition may have anti-tumor effects.
Experimental Design:
-
Mouse Model: Diethylnitrosamine (DEN)-induced HCC model.
-
Treatment: Administer this compound or vehicle control during the tumor promotion phase.
-
Duration: Several months, depending on the model.
-
Key Readouts:
-
Liver tumor number and size.
-
Liver histology.
-
Serum levels of liver injury markers (ALT, AST).
-
Expression of genes involved in cell proliferation and apoptosis in liver tissue.
-
Fecal and plasma bile acid profiles, specifically monitoring DCA and LCA levels.
-
Signaling Pathways and Visualizations
Inhibition of BSH by this compound primarily impacts two key signaling pathways by altering the composition of the bile acid pool.
1. Farnesoid X Receptor (FXR) Signaling Pathway:
Primary conjugated bile acids are generally weaker agonists or even antagonists of FXR compared to unconjugated and secondary bile acids. By increasing the ratio of conjugated to unconjugated bile acids, this compound can modulate FXR signaling, particularly in the intestine. This can influence the expression of genes involved in bile acid, lipid, and glucose metabolism.[15][16][17]
Caption: this compound inhibits BSH, reducing FXR activation in enterocytes.
2. Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway:
Certain bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), are potent agonists of TGR5. TGR5 activation is involved in regulating energy expenditure, glucose homeostasis, and inflammation. By reducing the levels of these TGR5 agonists, this compound can modulate these physiological processes.[18][19][20][21][22]
Caption: this compound reduces TGR5 activation by decreasing secondary bile acids.
Experimental Workflow for a Typical In Vivo Study:
The following diagram illustrates a general workflow for conducting an in vivo experiment with this compound in a mouse model.
Caption: General workflow for in vivo studies using this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microbiota-derived bile acid metabolic enzymes and their impacts on host health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.psu.edu [pure.psu.edu]
- 16. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 21. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 22. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Bile Salt Hydrolase (BSH) Activity Using Bsh-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile salt hydrolases (BSHs) are enzymes produced by gut microbiota that play a critical role in the metabolism of bile acids.[1][2] They catalyze the deconjugation of primary bile acids, which is the gateway step to the formation of secondary bile acids.[2] These bile acids act as signaling molecules that modulate host metabolic and immune processes through receptors such as the farnesoid X receptor (FXR).[3] Given the significant role of BSH in host physiology, the modulation of its activity presents a promising therapeutic target.
Bsh-IN-1 is a potent, covalent pan-inhibitor of gut bacterial BSHs.[2] It acts by irreversibly binding to the catalytic cysteine residue in the active site of the enzyme.[4] This inhibitor has been shown to effectively reduce BSH activity in both in vitro and in vivo models, making it a valuable tool for studying the physiological consequences of BSH inhibition.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro assays to measure and characterize BSH activity.
Data Presentation
The inhibitory activity of this compound against BSH from various bacterial sources has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher potency of the inhibitor.
| BSH Source | Bacterial Type | Assay Type | IC50 (nM) |
| Bifidobacterium longum | Gram-positive | Recombinant Enzyme | 108[3][5] |
| Bacteroides thetaiotaomicron | Gram-negative | Recombinant Enzyme | 427[3][5] |
| Bifidobacterium adolescentis | Gram-positive | Growing Bacterial Culture | 237[5] |
| Bacteroides thetaiotaomicron | Gram-negative | Growing Bacterial Culture | 1070[5] |
Experimental Protocols
General High-Throughput Screening (HTS) Protocol for BSH Inhibitors (Precipitation-Based)
This protocol is adapted for a 96-well plate format and relies on the principle that the deconjugation of bile salts by BSH results in the formation of insoluble deconjugated bile acids, which precipitate out of the solution at a slightly acidic pH.[6]
Materials:
-
Purified recombinant BSH (e.g., from Lactobacillus salivarius)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 6.0
-
Substrate: Glycocholic acid (GCA) or a mixture of conjugated bile acids
-
Dithiothreitol (DTT)
-
96-well clear, round-bottom microtiter plates
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified recombinant BSH in the reaction buffer. The final concentration will need to be optimized but can start at approximately 8 µg/mL.[7]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the BSH working solution to each well (except for negative controls).
-
Add 10 µL of the this compound serial dilutions to the wells containing the enzyme. For control wells, add 10 µL of DMSO.
-
Mix gently and pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.[6]
-
Prepare the reaction mix containing the reaction buffer, substrate (e.g., 100 mM glycocholic acid), and DTT (e.g., 1 M).[7]
-
Initiate the reaction by adding 180 µL of the reaction mix to each well for a final volume of 200 µL.
-
Set up negative control wells containing the reaction mix but no enzyme.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a duration sufficient for precipitation to form in the uninhibited control wells (this may range from 1 to 6 hours and requires optimization).[6]
-
Measure the absorbance at 600 nm (A600) at various time points to monitor the formation of precipitate.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the A600 of the wells with this compound to the A600 of the control wells (with DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Quantitative BSH Activity Assay Using HPLC
This method offers a more precise quantification of BSH activity by measuring the amount of liberated amino acid (e.g., glycine or taurine) from the conjugated bile salt substrate.
Materials:
-
Purified recombinant BSH or bacterial cell lysate containing BSH
-
This compound dissolved in DMSO
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 6.0
-
Substrate: A specific conjugated bile acid (e.g., taurodeoxycholic acid - TDCA or glycodeoxycholic acid - GDCA)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with a suitable column for amino acid analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, DTT, and the BSH enzyme source.
-
Add the desired concentration of this compound or DMSO (for control).
-
Pre-incubate the mixture for 30 minutes at 37°C.[8]
-
-
Enzymatic Reaction:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of 15% (w/v) TCA.[8]
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using an established HPLC method for the quantification of the liberated amino acid (glycine or taurine).
-
The BSH activity is expressed as the amount of amino acid liberated per unit time per amount of protein (e.g., µmol/min/mg).
-
-
Inhibition Calculation:
-
Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the control (DMSO).
-
Determine the IC50 value by testing a range of this compound concentrations.
-
Visualizations
BSH Inhibition Assay Workflow
Caption: Workflow for in vitro BSH inhibition assay using this compound.
Bile Acid Metabolism and BSH's Role
Caption: Role of BSH in bile acid metabolism and impact of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a covalent inhibitor of gut bacterial bile salt hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Bile Salt Hydrolase Inhibitors Using an Efficient High-Throughput Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of Bile Salt Hydrolase from Lactobacillus gasseri FR4 and Demonstration of Its Substrate Specificity and Inhibitory Mechanism Using Molecular Docking Analysis [frontiersin.org]
Application Notes and Protocols for Bsh-IN-1 in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bsh-IN-1 is a potent, covalent inhibitor of bile salt hydrolases (BSHs), enzymes produced by gut bacteria.[1][2] BSHs play a critical role in the metabolism of bile acids, which are increasingly recognized as key signaling molecules in metabolic regulation.[3][4] By inhibiting BSH activity, this compound offers a powerful tool to investigate the intricate interplay between the gut microbiome, bile acid signaling, and host metabolism. These application notes provide a comprehensive overview of the use of this compound in studying metabolic diseases, including detailed protocols and data presentation.
Bile salt hydrolases catalyze the deconjugation of primary bile acids, a crucial step for their conversion into secondary bile acids.[3][5] These different bile acid species have varying affinities for host receptors, primarily the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[3][6] Modulation of these signaling pathways has been shown to influence lipid and glucose metabolism, making BSH a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and hyperlipidemia.[7] this compound allows for the precise dissection of these pathways.
Data Presentation
In Vitro Efficacy of this compound
| Target Enzyme | Source Organism | IC50 (nM) | Reference |
| Bile Salt Hydrolase | Bifidobacterium longum (Gram-positive) | 108 | [1] |
| Bile Salt Hydrolase | Bacteroides thetaiotaomicron (Gram-negative) | 427 | [1] |
| Bile Salt Hydrolase | Bifidobacterium adolescentis (in culture) | 237 | [1] |
| Bile Salt Hydrolase | Bacteroides thetaiotaomicron (in culture) | 1070 | [1] |
In Vivo Effects of BSH Inhibition in Mice
Note: Data on the specific effects of this compound on plasma metabolic markers is limited in publicly available literature. The following table presents representative data on the effects of modulating BSH activity or related pathways.
| Treatment | Animal Model | Key Metabolic Changes | Reference |
| BSH Inhibition (General) | Mice | Reduced weight gain, decreased serum LDL cholesterol, and liver triglycerides. | [8] |
| Lactobacillus plantarum (BSH-active) | Hypercholesterolemic Mice | Decreased serum and liver total cholesterol and triglycerides. | [9][10] |
| Slc10a2 (ASBT) Inhibition | Mice | Reduced plasma total triglycerides. | [4] |
| α-glucosidase inhibitor (affects bile acid signaling) | db/db Mice | Lowered blood glucose and microbial bile acid levels. | [11] |
Signaling Pathways
Inhibition of BSH by this compound leads to an accumulation of conjugated bile acids. This shift in the bile acid pool alters the activation of key metabolic receptors, primarily FXR and TGR5.
BSH Inhibition and FXR/TGR5 Signaling
Caption: this compound inhibits BSH, altering bile acid pools and modulating FXR and TGR5 signaling.
Experimental Protocols
In Vitro BSH Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on recombinant BSH or BSH activity in bacterial cultures.
Materials:
-
This compound
-
Recombinant BSH enzyme (e.g., from B. longum or B. theta) or bacterial culture
-
Substrate: Mixture of taurine-conjugated bile acids (e.g., taurocholic acid (TCA), taurodeoxycholic acid (TDCA))
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.5
-
96-well microplate
-
Incubator at 37°C
-
Detection Method: HPLC-MS or a precipitation-based assay
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.
-
Enzyme/Culture Preparation:
-
Recombinant Enzyme: Dilute the recombinant BSH enzyme in the assay buffer to the desired concentration (e.g., 200 nM).
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-log phase. Harvest the cells by centrifugation, wash with buffer, and resuspend in the assay buffer.
-
-
Inhibition Reaction: a. In a 96-well plate, add a small volume of the diluted this compound or vehicle control. b. Add the prepared enzyme or bacterial suspension to each well. c. Pre-incubate the mixture at 37°C for 30 minutes to allow for covalent modification of the enzyme.
-
Enzymatic Reaction: a. To initiate the reaction, add the bile acid substrate mixture to each well. The final concentration of each bile acid can be around 25 µM. b. Incubate the plate at 37°C for a defined period (e.g., 2 to 21 hours), depending on the enzyme activity.
-
Detection:
-
HPLC-MS: Stop the reaction by adding a quenching solution (e.g., ice-cold methanol). Analyze the samples by UPLC-MS to quantify the remaining conjugated bile acids and the deconjugated products.
-
Precipitation Assay: The formation of deconjugated bile acids, which are less soluble, can be visualized as a precipitate. This can be quantified by measuring the turbidity of the solution.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vivo Mouse Study of Metabolic Effects
This protocol outlines a general procedure to assess the in vivo effects of this compound on metabolic parameters in mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil or a suitable aqueous solution)
-
C57BL/6 mice (or a relevant metabolic disease model)
-
Oral gavage needles
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Centrifuge for plasma separation
-
Analytical equipment for measuring plasma glucose, cholesterol, and triglycerides
-
Equipment for feces collection and processing
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dosing: a. Prepare a formulation of this compound in the chosen vehicle at a concentration suitable for a single oral gavage. A previously used dose is 10 mg/kg.[1][5] b. Administer a single dose of this compound or vehicle to the respective groups of mice via oral gavage.
-
Sample Collection: a. Blood: Collect blood samples at baseline (before dosing) and at various time points after dosing (e.g., 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma at -80°C until analysis. b. Feces: Collect fecal samples at different time points to measure BSH activity and bile acid composition. Store feces at -80°C.
-
Biochemical Analysis: a. Plasma: Measure plasma levels of glucose, total cholesterol, HDL, LDL, and triglycerides using commercially available assay kits. b. Feces: Homogenize fecal samples and perform a BSH activity assay as described in the in vitro protocol. Analyze the bile acid composition using LC-MS to determine the ratio of conjugated to deconjugated bile acids.
-
Data Analysis: Compare the changes in metabolic parameters and fecal BSH activity between the this compound treated group and the vehicle control group using appropriate statistical tests.
Experimental Workflow
Caption: Workflow for in vivo studies of this compound in a mouse model of metabolic disease.
Conclusion
This compound is a valuable research tool for elucidating the role of gut microbial bile salt hydrolases in host metabolism. By providing a means to selectively inhibit BSH activity, researchers can investigate the downstream effects on bile acid signaling and the subsequent impact on glucose and lipid homeostasis. The protocols and information provided herein serve as a guide for incorporating this compound into studies of metabolic diseases. Further research is warranted to fully characterize the therapeutic potential of BSH inhibition.
References
- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Intestinal Bile Acid Transporter Slc10a2 Improves Triglyceride Metabolism and Normalizes Elevated Plasma Glucose Levels in Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Gut-Liver Axis Using Bsh-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bsh-IN-1, a potent and covalent inhibitor of bacterial bile salt hydrolases (BSHs), to investigate the intricate relationship of the gut-liver axis. The protocols and data presented herein are designed to facilitate the study of how microbial modulation of bile acids impacts host physiology and pathology, particularly in the context of liver health.
Introduction to this compound and the Gut-Liver Axis
The gut-liver axis is a bidirectional communication network primarily facilitated by the portal vein, which transports gut-derived factors, including microbial metabolites, to the liver.[1][2] Among these metabolites, bile acids play a crucial role as signaling molecules that regulate host metabolism and inflammation through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[3][4]
Gut bacteria significantly influence the bile acid pool through the enzymatic activity of bile salt hydrolases (BSHs). BSHs deconjugate primary bile acids (synthesized in the liver) into unconjugated forms, which can then be further metabolized into secondary bile acids.[5][6] This microbial transformation is a critical gateway reaction that alters the signaling properties of bile acids.[6]
This compound is a rationally designed, covalent inhibitor that targets a conserved catalytic cysteine residue in bacterial BSHs.[5][6] Its pan-inhibitory activity across a broad range of gut bacteria makes it a powerful tool to study the consequences of BSH inhibition on the gut microbiome, the bile acid pool, and downstream effects on the liver.[6][7] this compound is selective for BSHs over host receptors like FXR and GP-BAR (TGR5), minimizing off-target effects.[3]
Key Applications of this compound in Gut-Liver Axis Research
-
Modulation of the Bile Acid Pool: Investigate how inhibiting the deconjugation of bile acids alters the composition of primary and secondary bile acids in the gut and circulation.
-
Host Receptor Signaling: Elucidate the downstream effects of altered bile acid profiles on host receptors such as FXR and TGR5 in the gut and liver.
-
Metabolic Studies: Examine the role of microbial bile acid metabolism in lipid and glucose homeostasis.[5]
-
Liver Pathophysiology: Explore the contribution of BSH activity to liver diseases such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and liver fibrosis.[8]
-
Microbiome-Host Interactions: Dissect the broader impact of BSH inhibition on the gut microbial community structure and function.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Recombinant BSHs
| Bacterial BSH Target | IC50 (nM) | Gram Staining | Reference |
| Bifidobacterium longum | 108 | Positive | [7] |
| Bacteroides thetaiotaomicron | 427 | Negative | [7] |
Table 2: In Vitro Inhibitory Activity of this compound in Bacterial Cultures
| Bacterial Species | IC50 (nM) | Gram Staining | Reference | | :--- | :--- | :--- |[6] | | Bifidobacterium adolescentis | 237 | Positive |[7] | | Bacteroides thetaiotaomicron | 1070 | Negative |[7] |
Table 3: In Vivo Efficacy of this compound in Mice
| Parameter | Dosage | Effect | Model | Reference |
| Fecal BSH Activity | 10 mg/kg (single oral gavage) | Decreased BSH activity | C57BL/6 mice | [3][6] |
| Fecal Bile Acid Composition | 10 mg/kg (single oral gavage) | Decreased deconjugated bile acids | C57BL/6 mice | [3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental designs for using this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Recombinant BSH Activity
Objective: To determine the inhibitory potential of this compound on purified recombinant BSH from specific bacterial strains.
Materials:
-
Recombinant BSH protein (e.g., from B. thetaiotaomicron or B. longum)
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Conjugated bile acid substrate mix (e.g., an equimolar mix of TCA, TβMCA, TDCA, and TUDCA in water to a final concentration of 100 µM)
-
96-well microplate
-
Incubator (37°C)
-
LC-MS system for bile acid analysis
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells.
-
Add 49 µL of recombinant BSH protein (e.g., 1 µM final concentration) in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for covalent modification of the enzyme.
-
Initiate the reaction by adding 50 µL of the conjugated bile acid substrate mix to each well (final concentration of 100 µM).
-
Incubate the reaction at 37°C.
-
Collect time points (e.g., 0, 1, 4, 8, 24 hours) by quenching the reaction (e.g., with an equal volume of ice-cold methanol).
-
Centrifuge the quenched samples to pellet the protein and transfer the supernatant for analysis.
-
Analyze the deconjugation of bile acids using LC-MS.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo BSH Inhibition in a Mouse Model
Objective: To assess the ability of this compound to inhibit BSH activity and modulate the bile acid pool in vivo.
Materials:
-
C57BL/6 mice (male, 8-12 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Metabolic cages for fecal collection
-
Anesthesia and surgical tools for terminal sample collection
-
Materials for sample processing and storage (-80°C)
Procedure:
-
Acclimate mice to individual housing or metabolic cages.
-
Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer a single dose of this compound solution or vehicle to the mice via oral gavage.
-
Collect fecal pellets at specified time points post-gavage (e.g., 4, 8, 12, 24, 48 hours). Immediately freeze samples on dry ice and store at -80°C.
-
At the desired terminal endpoint (e.g., 24 or 48 hours), anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Harvest tissues of interest, such as the liver, cecum, and sections of the small and large intestine. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Process fecal samples for BSH activity assays and bile acid profiling (see Protocol 3).
-
Analyze serum and tissue samples for bile acid concentrations, gene expression (e.g., Fgf15, Cyp7a1), and histological changes.
Protocol 3: Measurement of BSH Activity in Fecal Samples
Objective: To quantify BSH activity in fecal samples from this compound treated and control animals.
Materials:
-
Fecal samples (from Protocol 2)
-
Anaerobic PBS (phosphate-buffered saline)
-
Conjugated bile acid substrate (e.g., tauro-deoxycholic acid - TDCA)
-
Anaerobic chamber or workstation
-
Homogenizer or bead beater
-
LC-MS system
Procedure:
-
Inside an anaerobic chamber, weigh a frozen fecal pellet.
-
Resuspend the fecal pellet in anaerobic PBS to a specific concentration (e.g., 100 mg/mL).
-
Homogenize the fecal slurry thoroughly.
-
In a microcentrifuge tube, combine a small volume of the fecal homogenate with the conjugated bile acid substrate (e.g., 100 µM final concentration).
-
Incubate the reaction mixture anaerobically at 37°C for a set period (e.g., 1 hour).
-
Quench the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet solids and transfer the supernatant for analysis.
-
Quantify the amount of deconjugated bile acid produced using LC-MS.
-
Normalize the BSH activity to the initial weight of the fecal sample and the incubation time. Compare activity between this compound and vehicle-treated groups.
Conclusion
This compound is a validated and potent tool for the targeted inhibition of gut bacterial BSHs. Its application in preclinical models allows for a detailed examination of the role of microbial bile acid metabolism in the complex interplay of the gut-liver axis. The protocols outlined above provide a framework for researchers to investigate the physiological consequences of BSH inhibition and to explore its therapeutic potential in metabolic and liver diseases.
References
- 1. Frontiers | The Gut-Liver Axis in Health and Disease: The Role of Gut Microbiota-Derived Signals in Liver Injury and Regeneration [frontiersin.org]
- 2. Recent updates on the role of the gut-liver axis in the pathogenesis of NAFLD/NASH, HCC, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Host-microbiome interactions: Gut-Liver axis and its connection with other organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases – MIT Center for Microbiome DEV [sites.mit.edu]
- 6. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bile salt hydrolases: Gatekeepers of bile acid metabolism and host-microbiome crosstalk in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Bsh-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bsh-IN-1 is a potent, covalent, and gut-restricted pan-inhibitor of bacterial bile salt hydrolases (BSHs).[1][2] BSHs are enzymes produced by gut microbiota that catalyze the deconjugation of primary bile acids, a crucial step in the conversion to secondary bile acids.[2][3] By inhibiting BSH activity, this compound modulates the bile acid pool, which can have significant effects on host physiology through the activation of signaling pathways regulated by bile acid receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its effects on both bacterial and mammalian cells.
Mechanism of Action
This compound acts as a covalent inhibitor by targeting a conserved catalytic cysteine residue within the active site of bacterial BSHs.[2][5] This irreversible modification inactivates the enzyme, preventing the hydrolysis of conjugated bile acids.[2] Studies have shown that this compound is selective for bacterial BSHs with minimal off-target effects on host bile acid receptors like FXR and TGR5 at effective concentrations.[6]
Data Presentation
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various bacterial bile salt hydrolases.
| Target | System | IC50 Value | Reference |
| Bifidobacterium longum BSH | Recombinant Protein | 108 nM | [1] |
| Bacteroides thetaiotaomicron BSH | Recombinant Protein | 427 nM | [1] |
| Bifidobacterium adolescentis | Growing Bacterial Culture | 237 nM | [1] |
| Bacteroides thetaiotaomicron | Growing Bacterial Culture | 1070 nM | [1] |
Signaling Pathway
The inhibition of bacterial BSH by this compound alters the composition of the bile acid pool, leading to a decrease in deconjugated and secondary bile acids and an increase in conjugated primary bile acids. This shift in bile acid composition can modulate host signaling pathways, primarily through FXR and TGR5 receptors, which are involved in regulating lipid and glucose metabolism, inflammation, and intestinal barrier function.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity in Mammalian Intestinal Epithelial Cells
This protocol is designed to assess the potential cytotoxic effects of this compound on human intestinal cell lines such as Caco-2 and NCI-H716.
Materials:
-
Caco-2 or NCI-H716 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Caco-2 or NCI-H716 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity, if any. Previous studies have shown no significant toxicity for this compound up to 100 µM in NCI-H716 cells and 50 µM in Caco-2 cells.[3]
Protocol 2: Assessment of Intestinal Epithelial Barrier Function using a Caco-2 Transwell Model
This protocol evaluates the effect of this compound on the integrity of the intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Complete Caco-2 cell culture medium
-
This compound (stock solution in DMSO)
-
FITC-dextran (4 kDa)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometer
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density (e.g., 1 x 10^5 cells/cm²). Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium in both the apical and basolateral chambers every 2-3 days.
-
Treatment: After 21 days, replace the medium in the apical chamber with medium containing this compound at the desired concentration. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Permeability Assay: a. After treatment, gently wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing 1 mg/mL of 4 kDa FITC-dextran to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. Incubate for 2 hours at 37°C. e. Collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorometer (excitation ~490 nm, emission ~520 nm).
-
Data Analysis: An increase in fluorescence in the basolateral chamber of this compound-treated wells compared to the vehicle control indicates a disruption of the epithelial barrier. Previous findings suggest that this compound does not compromise epithelial monolayer integrity.[3]
Protocol 3: Co-culture of Bacteria and Mammalian Cells to Study the Effects of this compound
This protocol allows for the investigation of this compound's activity in a more physiologically relevant context by co-culturing bacteria with intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
A BSH-producing bacterial strain (e.g., Bacteroides thetaiotaomicron)
-
Appropriate bacterial growth medium (e.g., BHI broth)
-
Complete Caco-2 cell culture medium without antibiotics
-
This compound (stock solution in DMSO)
-
Conjugated bile acids (e.g., taurocholic acid)
-
LC-MS/MS for bile acid analysis
Procedure:
-
Caco-2 Monolayer Formation: Differentiate Caco-2 cells on Transwell® inserts as described in Protocol 2.
-
Bacterial Culture Preparation: Grow the BSH-producing bacteria to the desired growth phase (e.g., mid-logarithmic) in their specific growth medium.
-
Co-culture Setup: a. On the day of the experiment, wash the Caco-2 monolayers with pre-warmed antibiotic-free medium. b. Wash the bacterial cells and resuspend them in antibiotic-free Caco-2 medium. c. Add the bacterial suspension to the apical chamber of the Transwell® inserts. d. Add this compound or vehicle control (DMSO) to the apical chamber at the desired concentration. e. Add a conjugated bile acid substrate to the apical chamber.
-
Incubation: Incubate the co-culture for a defined period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection and Analysis: a. Collect media from the apical and basolateral chambers. b. Analyze the concentrations of conjugated and deconjugated bile acids in the media using LC-MS/MS.
-
Data Analysis: A decrease in the concentration of deconjugated bile acids in the this compound-treated co-cultures compared to the vehicle control demonstrates the inhibitory activity of this compound on bacterial BSH in a co-culture system.
Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Salt Hydrolases: At the Crossroads of Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases – MIT Center for Microbiome Informatics & Therapeutics (CMIT) [microbiome.mit.edu]
- 6. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
Application Notes and Protocols: Assessing the Effect of Bsh-IN-1 on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiota plays a pivotal role in host health and disease, partly through the metabolic transformation of bile acids. Bile salt hydrolases (BSHs) are key microbial enzymes that initiate the conversion of primary to secondary bile acids, thereby modulating host signaling pathways. Bsh-IN-1 is a potent and covalent inhibitor of gut bacterial BSHs.[1] These application notes provide a detailed protocol to assess the in vivo effects of this compound on the gut microbiota composition and metabolic function.
The protocol outlines a comprehensive approach, commencing with an in vivo animal study design, followed by detailed methodologies for sample collection, and culminating in advanced analytical techniques for characterizing the gut microbial community and its metabolic output. The primary endpoints of this protocol are the assessment of changes in the gut microbiota composition via 16S rRNA gene sequencing and the evaluation of alterations in the metabolic landscape, with a focus on bile acids and short-chain fatty acids (SCFAs), through mass spectrometry-based metabolomics.
In Vivo Animal Study Protocol
Experimental Design
A randomized, controlled study design is recommended to assess the effect of this compound.
| Group | Treatment | Number of Animals (n) | Purpose |
| 1 | Vehicle Control | 8-10 | To establish a baseline for gut microbiota and metabolite profiles. |
| 2 | This compound | 8-10 | To evaluate the effect of this compound on the gut microbiota and metabolite profiles. |
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are a suitable model.[2][3] Animals should be housed in a controlled environment with a standard chow diet and allowed to acclimatize for at least one week before the experiment.
Dosage and Administration: this compound can be administered via oral gavage at a dose of 10 mg/kg.[2][3] The vehicle control group should receive the same volume of the vehicle used to dissolve this compound. Treatment can be administered as a single dose or daily for a specified period (e.g., 5-7 days), depending on the study's objectives.
Sample Collection
Fecal Sample Collection: Fresh fecal pellets should be collected at baseline (before treatment) and at specified time points after treatment (e.g., daily).[4][5][6] To minimize environmental contamination, collect pellets directly from the animal into a sterile collection tube.[4][7] Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[5][6]
Cecal Content and Tissue Collection: At the end of the study, mice should be euthanized, and cecal contents and intestinal tissues should be collected.[8] Cecal contents should be collected in sterile tubes, snap-frozen in liquid nitrogen, and stored at -80°C for metabolomics and 16S rRNA sequencing. Intestinal tissues can be collected for histological analysis or host gene expression studies.
Experimental Protocols
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
3.1.1. DNA Extraction from Fecal and Cecal Samples
A standardized protocol for DNA extraction is crucial for reliable and reproducible results.[9][10][11]
-
Thaw fecal or cecal samples on ice.
-
Weigh approximately 100-200 mg of the sample into a sterile bead-beating tube.
-
Add a suitable extraction buffer and perform mechanical lysis using a bead beater.
-
Follow the manufacturer's instructions for a commercial DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Elute the purified DNA in a sterile, nuclease-free buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
3.1.2. 16S rRNA Gene Amplification and Sequencing
-
Amplify the V4 hypervariable region of the 16S rRNA gene using high-fidelity polymerase and specific primers (e.g., 515F/806R).[12]
-
Purify the PCR products.
-
Perform a second round of PCR to attach dual-index barcodes for sample multiplexing.
-
Purify and quantify the barcoded amplicons.
-
Pool the libraries in equimolar concentrations.
-
Sequence the pooled libraries on an Illumina MiSeq or NovaSeq platform using a 2x250 bp paired-end sequencing strategy.[12]
3.1.3. Bioinformatic Analysis
-
Demultiplex the raw sequencing reads.
-
Perform quality filtering and trimming of the reads.
-
Denoise the sequences and generate amplicon sequence variants (ASVs) using pipelines like DADA2 or Deblur.
-
Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.
-
Generate a feature table of ASV counts per sample.
-
Perform downstream analyses including alpha diversity (e.g., Shannon, Simpson indices), beta diversity (e.g., Bray-Curtis, Jaccard distances), and differential abundance analysis.
Metabolomic Analysis
3.2.1. Bile Acid Profiling by LC-MS/MS
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile/methanol with appropriate additives (e.g., formic acid, ammonium acetate).
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) for targeted quantification of a panel of primary and secondary, conjugated and unconjugated bile acids.[14][15][16][17]
-
-
Data Analysis:
-
Integrate the peak areas for each bile acid.
-
Normalize the data to the sample weight.
-
Perform statistical analysis to identify significant differences in bile acid concentrations between the treatment and control groups.
-
3.2.2. Short-Chain Fatty Acid (SCFA) Analysis by GC-MS
-
Sample Preparation:
-
Homogenize 50-100 mg of fecal or cecal material in an acidified aqueous solution.[18][19][20][21]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Derivatize the SCFAs to increase their volatility for GC analysis (e.g., using isobutyl chloroformate/isobutanol).[18]
-
-
GC-MS Analysis:
-
Use a suitable capillary column for gas chromatography.
-
Employ a temperature gradient to separate the derivatized SCFAs.
-
Use electron ionization for mass spectrometry and acquire data in selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
Integrate the peak areas for each SCFA.
-
Normalize the data to the sample weight.
-
Perform statistical analysis to compare SCFA levels between the experimental groups.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Alpha Diversity of Gut Microbiota
| Group | Shannon Index (Mean ± SD) | Simpson Index (Mean ± SD) | Observed ASVs (Mean ± SD) |
| Vehicle Control | |||
| This compound |
Table 2: Relative Abundance of Key Bacterial Phyla (%)
| Group | Firmicutes (Mean ± SD) | Bacteroidetes (Mean ± SD) | Proteobacteria (Mean ± SD) | Actinobacteria (Mean ± SD) |
| Vehicle Control | ||||
| This compound |
Table 3: Concentration of Key Bile Acids in Cecal Contents (µg/g)
| Bile Acid | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Cholic acid (CA) | |||
| Chenodeoxycholic acid (CDCA) | |||
| Deoxycholic acid (DCA) | |||
| Lithocholic acid (LCA) | |||
| Taurocholic acid (TCA) | |||
| Glycocholic acid (GCA) |
Table 4: Concentration of Short-Chain Fatty Acids in Cecal Contents (µmol/g)
| SCFA | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Acetate | |||
| Propionate | |||
| Butyrate |
Mandatory Visualizations
Signaling Pathway of BSH Inhibition
Caption: this compound inhibits microbial BSH, altering bile acid metabolism.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on gut microbiota.
Logical Relationship of BSH Activity and Downstream Effects
Caption: Inhibition of BSH alters bile acids, microbiota, and host physiology.
References
- 1. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. hanc.info [hanc.info]
- 5. Accelerating Gut Microbiome Research with Robust Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbiomeinsights.com [microbiomeinsights.com]
- 8. Metabolomic Characteristics of Liver and Cecum Contents in High-Fat-Diet-Induced Obese Mice Intervened with Lactobacillus plantarum FRT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [app.jove.com]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.ilabsolutions.com [content.ilabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. Bile acid quantification by LC/MS–MS [bio-protocol.org]
- 15. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. mdpi.com [mdpi.com]
- 17. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bsh-IN-1 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bsh-IN-1 is a potent and covalent pan-inhibitor of gut bacterial bile salt hydrolases (BSHs).[1][2] These enzymes are exclusively produced by gut bacteria and catalyze the deconjugation of primary bile acids, a crucial gateway step in the formation of secondary bile acids.[3][4][5] Bile acids are now recognized as critical signaling molecules that modulate host immune responses, both locally in the gut and systemically.[1][6][7] By inhibiting BSHs, this compound serves as a powerful research tool to manipulate the bile acid pool, thereby enabling the investigation of the distinct roles of conjugated versus deconjugated and secondary bile acids in regulating immune cell function and inflammatory processes.[7][8][9] This document provides detailed application notes and protocols for employing this compound in immunology research.
Mechanism of Action
This compound is a rationally designed covalent inhibitor that targets a conserved catalytic cysteine residue (Cys2) in the active site of BSHs. It bears an alpha-fluoromethyl ketone warhead that forms a covalent bond with this cysteine, leading to irreversible inactivation of the enzyme. This mechanism ensures high potency and selectivity for BSHs over host receptors like the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). By inhibiting BSHs, this compound prevents the deconjugation of primary bile acids (e.g., taurocholic acid and glycocholic acid) into cholic acid and subsequently the formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) by other gut bacteria.
Data Presentation
In Vitro Efficacy of this compound
| Target Enzyme | Source Organism (Gram type) | IC50 (nM) | Assay Type |
| Recombinant BSH | Bifidobacterium longum (Gram-positive) | 108 | Enzyme Activity Assay |
| Recombinant BSH | Bacteroides thetaiotaomicron (Gram-negative) | 427 | Enzyme Activity Assay |
| BSH in growing culture | Bifidobacterium adolescentis (Gram-positive) | 237 | Bacterial Culture Assay |
| BSH in growing culture | Bacteroides thetaiotaomicron (Gram-negative) | 1070 | Bacterial Culture Assay |
Data compiled from MedchemExpress and other sources.[1][2]
In Vivo Activity of this compound
| Animal Model | Dosage | Administration Route | Key Findings |
| C57BL/6 Mice | 10 mg/kg (single dose) | Gavage | Inhibited gut bacterial BSH activity and modulated the bile acid pool in vivo without significantly affecting the gut bacterial community.[1] |
Signaling Pathways and Experimental Workflows
Bile Acid Metabolism and Immune Regulation
Experimental Workflow: In Vitro T Cell Differentiation Assay
Experimental Protocols
Protocol 1: In Vitro BSH Inhibition Assay
This protocol is to confirm the inhibitory activity of this compound on purified BSH or in a complex mixture like fecal slurry.
Materials:
-
Purified recombinant BSH or fecal slurry from mice/humans
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: A mixture of taurine- and glycine-conjugated bile acids (e.g., taurocholic acid, glycocholic acid) at 100 µM final concentration.
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS for analysis of deconjugated bile acids
Procedure:
-
Enzyme/Slurry Preparation: Prepare the purified BSH enzyme solution or a fecal slurry in the assay buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the BSH preparation. Add varying concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture at 37°C for 30 minutes to allow for covalent modification of the enzyme.
-
Initiate Reaction: Add the conjugated bile acid substrate mixture to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.
-
Analysis: Centrifuge the plate to pellet proteins/debris. Analyze the supernatant for the presence of deconjugated bile acids using LC-MS/MS.
-
Data Calculation: Determine the percentage of inhibition by comparing the amount of deconjugated bile acids in this compound treated wells to the vehicle control. Calculate the IC50 value.
Protocol 2: In Vivo Modulation of Bile Acid Pool in a Mouse Model of Intestinal Inflammation
This protocol describes the use of this compound to investigate the role of secondary bile acids in a mouse model of colitis (e.g., DSS-induced colitis).
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., corn oil or a suitable formulation)
-
Dextran Sulfate Sodium (DSS) for colitis induction
-
Gavage needles
-
Metabolic cages for fecal and urine collection
-
Tools for tissue harvesting (colon, spleen, mesenteric lymph nodes)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Control, DSS + Vehicle, DSS + this compound).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage, starting a few days before DSS administration and continuing throughout the experiment.
-
Colitis Induction: Induce colitis by providing DSS (e.g., 2-3%) in the drinking water for a specified period (e.g., 5-7 days).
-
Monitoring: Monitor mice daily for body weight, stool consistency, and signs of rectal bleeding (Disease Activity Index - DAI).
-
Sample Collection: Collect fecal samples at baseline and at the end of the study to analyze bile acid composition via LC-MS/MS.
-
Euthanasia and Tissue Harvesting: At the end of the study, euthanize the mice. Harvest the colon to measure its length and for histological analysis (H&E staining).
-
Immune Cell Analysis: Harvest spleen and mesenteric lymph nodes. Prepare single-cell suspensions and analyze immune cell populations (e.g., Tregs, Th17 cells) by flow cytometry.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-10, IL-17, TNF-α) in colonic tissue homogenates or serum using ELISA or multiplex assays.
-
Data Analysis: Compare the DAI, colon length, histological scores, immune cell populations, and cytokine levels between the vehicle and this compound treated groups to determine the effect of BSH inhibition on the severity of colitis.
Protocol 3: Ex Vivo Analysis of Immune Cell Function from this compound Treated Mice
This protocol details the isolation and functional analysis of immune cells from mice treated with this compound.
Materials:
-
Spleens and mesenteric lymph nodes from mice treated as in Protocol 2.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
Cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin).
-
Brefeldin A (Golgi inhibitor).
-
Antibodies for flow cytometry (e.g., anti-CD4, -FoxP3, -IL-17, -IFN-γ).
-
Flow cytometer.
Procedure:
-
Isolate Immune Cells: Prepare single-cell suspensions from the spleens and mesenteric lymph nodes of mice from each experimental group.
-
Cell Stimulation: Plate the cells in a 96-well plate and stimulate them for 4-6 hours with anti-CD3/CD28 antibodies or PMA/Ionomycin in the presence of Brefeldin A.
-
Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4).
-
Intracellular Staining: Fix and permeabilize the cells, followed by staining with antibodies against intracellular cytokines (e.g., IL-17, IFN-γ) and transcription factors (e.g., FoxP3).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the frequency of different T cell subsets (e.g., Th1, Th17, Tregs) and their cytokine production to assess how the in vivo modulation of bile acids by this compound has impacted the immune cell phenotype and function.
Conclusion
This compound is a critical tool for dissecting the complex interplay between the gut microbiota, bile acid metabolism, and the host immune system. By specifically inhibiting the gateway enzymes of secondary bile acid synthesis, researchers can investigate the immunomodulatory roles of different bile acid species in health and in models of inflammatory and autoimmune diseases. The protocols provided herein offer a framework for utilizing this compound to advance our understanding of these crucial host-microbe interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bile salt hydrolases: Gatekeepers of bile acid metabolism and host-microbiome crosstalk in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 5. Bacterial bile salt hydrolase in host metabolism: Potential for influencing gastrointestinal microbe-host crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Gut microbiota-derived bile acids linked to immune issues in multiple sclerosis | MicrobiomePost [microbiomepost.com]
- 9. Microbial Regulation of Host Immune Responses via the Synthesis of Small Molecule Metabolites | Huh Laboratory [huhlab.med.harvard.edu]
Application Notes and Protocols for Bsh-IN-1: A Tool for Studying the Role of Bile Acids in Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bsh-IN-1, a potent and covalent inhibitor of bile salt hydrolases (BSHs), for investigating the intricate role of bile acids in cancer biology. By modulating the composition of the bile acid pool, this compound serves as a critical tool to elucidate the impact of specific bile acid species on oncogenic signaling pathways and tumor progression.
Introduction to Bile Acids and Cancer
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules with a dual, context-dependent role in cancer.[1][2] They can act as pro-carcinogenic agents in some contexts, while exhibiting anti-neoplastic properties in others.[1][2] This functional duality is mediated through their interaction with various receptors, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which in turn modulate key signaling pathways implicated in cancer, such as the NF-κB and Wnt/β-catenin pathways.[3]
The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into secondary bile acids through the enzymatic activity of bile salt hydrolases (BSHs).[4] This metabolic conversion significantly alters the signaling properties of the bile acid pool. Inhibition of BSH activity presents a powerful strategy to manipulate the balance between primary and secondary bile acids, thereby enabling the study of their specific contributions to cancer development and progression.
This compound: A Potent and Specific BSH Inhibitor
This compound is a covalent inhibitor of gut bacterial BSHs, demonstrating potent activity against a range of these enzymes.[5] Its targeted action allows for the specific modulation of bile acid metabolism by preventing the deconjugation of primary bile acids.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against recombinant BSH enzymes from different bacterial species.
| Target Enzyme | Bacterial Species | IC50 (nM) | Reference |
| Recombinant BSH | Bifidobacterium longum | 108 | [5] |
| Recombinant BSH | Bacteroides thetaiotaomicron | 427 | [5] |
Signaling Pathways and Experimental Workflows
Bile Acid Metabolism and BSH Inhibition Workflow
The following diagram illustrates the central role of BSH in bile acid metabolism and how this compound can be used to study its downstream effects on cancer.
References
- 1. Bile salt hydrolase in non-enterotoxigenic Bacteroides potentiates colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of bile acids in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Bile Acids Related Signaling Pathways in the Onset of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Bile Acids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Bsh-IN-1 Technical Support Center: Solubility and Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of Bsh-IN-1 in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
Researchers may encounter challenges with the solubility and stability of this compound, particularly when preparing working solutions from a dimethyl sulfoxide (DMSO) stock. This guide addresses common issues in a question-and-answer format.
Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several steps you can take to address this:
-
Increase the percentage of DMSO in the final solution: While it's ideal to keep the final DMSO concentration low to avoid off-target effects, slightly increasing it (e.g., from 0.1% to 0.5% or 1%) may help maintain solubility. Always check the DMSO tolerance of your specific assay system.
-
Use a co-solvent: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD have been shown to be effective.[1] For in vitro assays, consider preparing an intermediate dilution in a solvent more miscible with water than DMSO, such as ethanol, before the final dilution in your aqueous buffer.
-
Gentle warming and sonication: After dilution, gentle warming of the solution (e.g., to 37°C) and brief sonication can help redissolve small amounts of precipitate.[1] However, prolonged heating should be avoided to prevent potential degradation.
-
Prepare fresh solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them promptly to minimize the risk of precipitation over time.
Q2: How can I assess the stability of this compound in my specific experimental buffer?
A2: While specific stability data in all buffers is not available, you can perform a simple experiment to assess it. Prepare your working solution of this compound and incubate it under your experimental conditions (e.g., 37°C for 2 hours). At different time points, visually inspect for any precipitation. For a more quantitative assessment, you can analyze the concentration of this compound remaining in the solution using techniques like HPLC if available.
Q3: The information I have is for this compound's target, Bile Salt Hydrolase (BSH). How does the enzyme's stability affect my experiments with the inhibitor?
A3: Understanding the optimal conditions for BSH activity is crucial for designing your inhibition assays. BSH enzymes from different bacterial species have optimal activity in a pH range of 5.0 to 7.0 and temperatures between 37°C and 40°C.[2] Your experiments should be conducted within a pH and temperature range where the enzyme is active and stable to accurately measure the inhibitory effect of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[3] A stock solution of 10 mM in DMSO can be prepared.[3] To ensure complete dissolution, you can use an ultrasonic bath and gentle warming.[1] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: The solid compound is stable for at least 4 years when stored at -20°C.[3]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a covalent inhibitor of bile salt hydrolases (BSHs).[3][4][5] It contains an alpha-fluoromethyl ketone "warhead" that covalently modifies the catalytic cysteine residue in the active site of the BSH enzyme, leading to its irreversible inhibition.[4]
Data Presentation
Table 1: Solubility and Stability of this compound
| Form | Solvent/Storage Condition | Solubility/Stability | Reference |
| Solid | -20°C | Stable for ≥ 4 years | [3] |
| Stock Solution | DMSO | 10 mM | [3] |
| Stock Solution | -20°C in DMSO | Stable for 1 month | [1] |
| Stock Solution | -80°C in DMSO | Stable for 6 months | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Table 2: General Optimal Conditions for Bile Salt Hydrolase (BSH) Activity
| Parameter | Optimal Range | Reference |
| pH | 5.0 - 7.0 | [2][6] |
| Temperature | 37°C - 40°C | [2][6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C as recommended.
General Protocol for Diluting this compound into Aqueous Buffer for In Vitro Assays
This is a general guideline. The final concentration of this compound and DMSO should be optimized for your specific assay.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0, for a BSH activity assay).[2]
-
To minimize precipitation, add the this compound stock solution to the buffer while vortexing the buffer.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your experiment.
Bile Salt Hydrolase (BSH) Activity Assay Buffer Example
A commonly used buffer for BSH activity assays is 0.1 M sodium phosphate buffer with a pH of 6.0.[2] The reaction mixture may also contain dithiothreitol (DTT) as BSH is a cysteine hydrolase.[2] When preparing your experiment, this compound would be added to this buffer containing the purified BSH enzyme before the addition of the bile salt substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Bile Salt Hydrolase from Lactobacillus salivarius for Development of Novel Alternatives to Antibiotic Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 5. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Bsh-IN-1 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and administration of Bsh-IN-1 for in vivo oral gavage experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended vehicle for in vivo oral gavage of this compound?
A1: Several vehicle formulations have been successfully used to dissolve this compound for oral gavage in mice. The choice of vehicle may depend on your specific experimental requirements and animal model. Three recommended vehicle compositions are available, all achieving a concentration of at least 2.5 mg/mL.[1]
Q2: I am having difficulty dissolving this compound. What can I do?
A2: If you observe precipitation or phase separation during the preparation of your this compound formulation, gentle heating and/or sonication can be used to facilitate dissolution.[1] It is crucial to ensure all components are fully dissolved to achieve a homogenous and clear solution before administration.
Q3: What is a typical dosage of this compound for in vivo studies in mice?
A3: A single dose of 10 mg/kg administered via gavage has been shown to effectively inhibit gut bacterial bile salt hydrolase (BSH) activity in C57BL/6 mice.[1][2][3][4]
Q4: Is this compound gut-restricted?
A4: Studies have indicated that this compound can be gut-restricted, which is a desirable property for targeting gut microbial enzymes with minimal systemic exposure.[1]
Q5: How should I store the this compound stock solution?
A5: For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is suitable.[1]
Experimental Protocols
Detailed Methodology for this compound Formulation
The following protocols describe the preparation of this compound for oral gavage to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1] The required volume of each solvent should be calculated based on the desired final concentration and total volume of the formulation.
Protocol 1: PEG300-Based Vehicle
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Add 10% of the final volume of Dimethyl sulfoxide (DMSO) to a sterile conical tube.
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Add the calculated amount of this compound to the DMSO and vortex until dissolved.
-
Add 40% of the final volume of Polyethylene glycol 300 (PEG300).
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Add 5% of the final volume of Tween-80.
-
Add 45% of the final volume of Saline.
-
Vortex the solution thoroughly until it is clear and homogenous. If necessary, use gentle heating or sonication to aid dissolution.
Protocol 2: SBE-β-CD-Based Vehicle
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Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline.
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Add 10% of the final volume of DMSO to a sterile conical tube.
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Add the calculated amount of this compound to the DMSO and vortex until dissolved.
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Add 90% of the final volume of the 20% SBE-β-CD in Saline solution.
-
Vortex the solution thoroughly until it is clear and homogenous.
Protocol 3: Corn Oil-Based Vehicle
-
Add 10% of the final volume of DMSO to a sterile conical tube.
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Add the calculated amount of this compound to the DMSO and vortex until dissolved.
-
Add 90% of the final volume of Corn Oil.
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Vortex the solution thoroughly until it is clear and homogenous.
Data Presentation
Vehicle Formulations for this compound In Vivo Gavage
| Protocol | Vehicle Composition | Achievable Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.12 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Clear Solution |
Table based on data from MedchemExpress.[1]
Mandatory Visualization
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound for in vivo oral gavage.
Signaling Pathway Inhibition by this compound
This compound is a covalent inhibitor of bile salt hydrolases (BSHs), which are enzymes expressed by gut bacteria.[1] BSHs catalyze the deconjugation of primary bile acids, a crucial step in the formation of secondary bile acids.[4][5] By inhibiting BSHs, this compound modulates the bile acid pool in the gut.[1]
Caption: this compound inhibits the bacterial BSH enzyme.
References
potential off-target effects of Bsh-IN-1 in mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Bsh-IN-1, a potent and covalent pan-inhibitor of gut bacterial bile salt hydrolases (BSHs).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is designed to be a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs).[1][2][3] It acts as a pan-inhibitor, targeting BSHs from both Gram-positive and Gram-negative bacteria.[1][3]
Q2: What is the mechanism of action of this compound?
This compound covalently modifies the catalytic cysteine residue (Cys2) within the active site of BSH enzymes.[3][4] This irreversible inhibition blocks the hydrolysis of conjugated bile acids.
Q3: Has this compound been tested for off-target effects in mammalian cells?
Yes. Studies using a clickable probe version of this compound on the human intestinal cell line NCI-H716 showed no significant protein labeling compared to controls, suggesting minimal off-target covalent interactions in mammalian cells.[5] Additionally, this compound was found to be selective for BSHs over the mammalian farnesoid X receptor (FXR) and G protein-coupled bile acid activated receptor (GP-BAR1/TGR5) at concentrations up to 100 µM.[2]
Q4: How does this compound indirectly affect mammalian signaling pathways?
By inhibiting bacterial BSHs, this compound prevents the deconjugation of primary bile acids. This alters the composition of the bile acid pool, which in turn can modulate host signaling pathways that are regulated by bile acids, such as the FXR and TGR5 pathways.[6][7][8]
Q5: What are the recommended working concentrations for this compound?
The effective concentration will vary depending on the experimental system. For in vitro assays with recombinant enzymes, IC50 values are in the nanomolar range.[1] For bacterial cultures, low micromolar concentrations have been shown to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent BSH inhibition in bacterial cultures. | 1. Compound stability: this compound may degrade over time in solution. 2. Cell density: High bacterial density may require higher concentrations of the inhibitor. 3. Bacterial strain variability: Different bacterial strains may express BSHs with varying susceptibility to the inhibitor. | 1. Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[1] 2. Normalize bacterial cell numbers before treatment and consider a titration of this compound. 3. Confirm BSH expression in your bacterial strain of interest and consider determining the IC50 for that specific strain. |
| High background in off-target profiling experiments (e.g., with clickable probes). | 1. Non-specific binding: The clickable probe may non-specifically bind to proteins or other cellular components. 2. Inefficient click chemistry reaction: Incomplete reaction can lead to background signal. | 1. Include appropriate controls, such as a no-probe control and a competition experiment where cells are pre-treated with excess this compound before adding the probe. 2. Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time, and temperature). |
| Unexpected phenotypic changes in mammalian cells upon treatment. | 1. Indirect effects via bile acid modulation: Changes in the bile acid pool due to BSH inhibition can affect host cell signaling. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | 1. Analyze the bile acid composition in your experimental system to correlate with the observed phenotype. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in all experiments. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Organism | IC50 (nM) |
| Recombinant BSH | Bifidobacterium longum (Gram-positive) | 108[1] |
| Recombinant BSH | Bacteroides thetaiotaomicron (Gram-negative) | 427[1] |
| BSH in growing culture | Bifidobacterium adolescentis (Gram-positive) | 237[1] |
| BSH in growing culture | Bacteroides thetaiotaomicron (Gram-negative) | 1070[1] |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Assay for Off-Target Profiling in Mammalian Cells
This protocol is adapted from studies on bacterial cells and can be applied to mammalian cells to assess off-target covalent binding of this compound.[3][5]
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Cell Culture and Treatment:
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Plate mammalian cells (e.g., NCI-H716) and grow to desired confluency.
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Treat cells with a clickable version of this compound (e.g., 7-N3) at the desired concentration for 1 hour. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add a fluorescent alkyne probe (e.g., Fluor 488-alkyne), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
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Incubate the reaction at room temperature, protected from light.
-
-
Protein Precipitation and Analysis:
-
Precipitate the proteins using a methanol/chloroform/water method.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
-
Visualization:
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. Compare the banding pattern between the probe-treated and control samples.
-
Visualizations
Caption: Workflow for assessing off-target effects of this compound in mammalian cells.
Caption: Indirect effect of this compound on host signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bile Salt Hydrolases: At the Crossroads of Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bsh-IN-1 Concentration for Effective BSH Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bsh-IN-1 for the effective inhibition of bile salt hydrolase (BSH). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low BSH activity detected in the control group (without inhibitor). | 1. Inactive BSH enzyme: Improper storage or handling of the recombinant enzyme or bacterial lysate. 2. Suboptimal assay conditions: Incorrect pH, temperature, or buffer composition. 3. Substrate degradation: Instability of the conjugated bile salt substrate. | 1. Enzyme integrity: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm protein concentration and purity. For bacterial lysates, prepare them fresh. 2. Optimize assay conditions: Ensure the assay buffer pH is optimal for the specific BSH enzyme (typically pH 5.0-7.0). Maintain the recommended incubation temperature (usually 37°C). 3. Substrate quality: Use high-quality, freshly prepared conjugated bile salt substrates. Store stock solutions as recommended by the supplier. |
| High variability between replicate wells/samples. | 1. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. 2. Incomplete mixing: Poor distribution of reagents in the assay well. 3. Inconsistent incubation times: Variation in the start and stop times of the reaction. | 1. Pipetting technique: Use calibrated pipettes and proper technique. For small volumes, consider using a multi-channel pipette for consistency. 2. Thorough mixing: Gently mix the contents of each well after adding each reagent, avoiding bubbles. 3. Standardize timing: Use a multi-channel pipette to start and stop reactions simultaneously or work with a manageable number of samples at a time. |
| This compound shows no or weak inhibition of BSH activity. | 1. Incorrect inhibitor concentration: Errors in serial dilutions or calculation of the final concentration. 2. Inhibitor degradation: Improper storage or handling of this compound. This compound is a covalent inhibitor and its reactivity can be compromised. 3. Insufficient pre-incubation: For covalent inhibitors, a pre-incubation period with the enzyme before adding the substrate is often crucial. 4. High substrate concentration: The concentration of the conjugated bile salt substrate may be too high, leading to competition. | 1. Verify concentrations: Double-check all calculations and dilution steps. Prepare fresh dilutions from a new stock solution. 2. Inhibitor handling: Store this compound stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.[1] Use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can affect solubility.[1] Avoid repeated freeze-thaw cycles. 3. Optimize pre-incubation: Introduce a pre-incubation step of this compound with the BSH enzyme (e.g., 30 minutes at 37°C) before adding the substrate.[2] 4. Substrate concentration: Use a substrate concentration at or below the Km of the enzyme to increase the apparent potency of the inhibitor. |
| Inconsistent results in cell-based assays with bacterial cultures. | 1. Variable bacterial growth: Differences in inoculum size or growth phase of the bacteria. 2. Low cell permeability of this compound: The inhibitor may not be efficiently entering the bacterial cells. 3. This compound instability in culture medium: The inhibitor may be degrading over the course of the experiment. | 1. Standardize cultures: Start cultures from a fresh overnight growth and normalize the optical density (OD) before adding the inhibitor. Ensure all cultures are in the same growth phase (e.g., logarithmic phase). 2. Permeabilization (for mechanistic studies): As a control, you can test the inhibitor on cell lysates to confirm it is active against the enzyme itself. 3. Time-course experiment: Assess the stability of this compound in the culture medium over the experimental timeframe. Consider shorter incubation times if degradation is observed. |
| Off-target effects observed in in vivo studies. | 1. High dosage: The administered dose of this compound may be too high, leading to non-specific effects. 2. Systemic absorption: Although designed to be gut-restricted, some systemic absorption may occur. | 1. Dose-response study: Perform a dose-response study to find the minimum effective dose. A single gavage of 10 mg/kg has been shown to be effective in mice.[1][3] 2. Consider gut-restricted analogs: For studies requiring high gut specificity, consider using second-generation inhibitors like AAA-10, which has enhanced gut restriction. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and covalent inhibitor of bile salt hydrolases (BSHs).[1][3] It contains an alpha-fluoromethyl ketone (α-FMK) warhead that covalently modifies the catalytic cysteine residue in the active site of BSH enzymes, leading to their irreversible inactivation.[4][5]
2. What is the recommended starting concentration for in vitro experiments?
The effective concentration of this compound varies depending on the specific BSH enzyme and the experimental setup. Based on published IC50 values, a good starting point for in vitro assays with purified enzymes is in the nanomolar range. For bacterial culture experiments, concentrations may need to be higher, in the high nanomolar to low micromolar range.
3. How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO).[1][3] Prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, the solid compound is stable for years, while stock solutions in DMSO are stable for at least 6 months at -80°C.[1][3]
4. Is this compound selective for bacterial BSH over host targets?
Yes, this compound has been shown to be selective for bacterial BSHs over key host bile acid receptors, the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), at concentrations up to 100 µM.[3]
5. Can this compound be used for in vivo studies?
Yes, this compound has been successfully used in mice. A single oral gavage of 10 mg/kg was shown to inhibit gut bacterial BSH activity and modulate the bile acid pool.[1][3] For studies requiring enhanced gut restriction and longer-lasting effects, a second-generation inhibitor, AAA-10, has also been developed.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound.
Table 1: In Vitro IC50 Values for this compound Against Recombinant BSH Enzymes
| BSH Source Organism | Gram Status | IC50 (nM) |
| Bifidobacterium longum | Gram-positive | 108[1][3] |
| Bacteroides thetaiotaomicron | Gram-negative | 427[1][3] |
Table 2: In Vitro IC50 Values for this compound in Bacterial Cultures
| Bacterial Species | Gram Status | IC50 (nM) |
| Bifidobacterium adolescentis | Gram-positive | 237[1] |
| Bacteroides thetaiotaomicron | Gram-negative | 1070[1] |
Table 3: In Vivo Dosing of this compound
| Animal Model | Dose | Administration Route | Observed Effect |
| C57BL/6 mice | 10 mg/kg | Single gavage | Inhibited gut bacterial BSH activity and modulated the bile acid pool.[1][3] |
Experimental Protocols
Protocol 1: In Vitro BSH Inhibition Assay Using Recombinant Enzyme
This protocol describes a method to determine the inhibitory activity of this compound against a purified recombinant BSH enzyme by monitoring the deconjugation of a bile salt substrate using UPLC-MS.
Materials:
-
Recombinant BSH enzyme
-
This compound
-
Conjugated bile salt substrate (e.g., tauro-β-muricholic acid, TβMCA)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
DMSO (anhydrous)
-
96-well microplate
-
UPLC-MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the conjugated bile salt substrate in assay buffer.
-
Dilute the recombinant BSH enzyme to the desired concentration in assay buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add the diluted BSH enzyme to each well.
-
Add the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the conjugated bile salt substrate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time period (e.g., 60 minutes). The optimal time may need to be determined empirically.
-
-
Stop Reaction:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Analyze the samples by UPLC-MS to quantify the amount of deconjugated bile acid produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: BSH Inhibition Assay in Bacterial Cultures
This protocol outlines a method to assess the inhibitory effect of this compound on BSH activity in a growing bacterial culture.
Materials:
-
Bacterial strain known to express BSH
-
Appropriate bacterial growth medium (e.g., BHI for Bacteroides)
-
This compound
-
Conjugated bile acid pool
-
Anaerobic chamber or system
-
Spectrophotometer
-
UPLC-MS system
Procedure:
-
Prepare Bacterial Culture:
-
Grow the bacterial strain overnight in the appropriate medium under anaerobic conditions.
-
Dilute the overnight culture to a starting OD600 of 0.1 in fresh medium.
-
-
Treatment:
-
To the diluted bacterial cultures, add this compound at various concentrations or a vehicle control (DMSO).
-
Simultaneously, add a mixture of conjugated bile acids to serve as the substrate.
-
-
Incubation:
-
Incubate the cultures anaerobically at 37°C for a defined period (e.g., 21 hours).
-
-
Sample Collection:
-
At the end of the incubation, collect the culture supernatant by centrifugation.
-
-
Analysis:
-
Analyze the supernatant using UPLC-MS to measure the concentration of deconjugated bile acids.
-
-
Data Analysis:
-
Calculate the percentage of BSH inhibition at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of BSH-mediated bile acid deconjugation and its inhibition by this compound.
Caption: Experimental workflow for determining the in vitro inhibitory concentration of this compound.
Caption: A logical troubleshooting guide for experiments where this compound shows weak or no inhibition.
References
common issues with Bsh-IN-1 experiments and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bsh-IN-1, a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of bacterial bile salt hydrolases (BSHs).[1][2] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys2) within the active site of BSHs.[3] This irreversible inhibition effectively blocks the enzyme's ability to deconjugate bile acids.
Q2: What are the reported IC₅₀ values for this compound against different bacterial BSHs?
A2: The half-maximal inhibitory concentration (IC₅₀) values for this compound vary depending on the bacterial source of the BSH. The table below summarizes the reported IC₅₀ values.
| Bacterial Species | BSH Type | IC₅₀ (nM) |
| Bifidobacterium longum | Gram-positive | 108[1][4] |
| Bacteroides thetaiotaomicron | Gram-negative | 427[1][4] |
| Bifidobacterium adolescentis | Gram-positive (in culture) | 237[1] |
| Bacteroides thetaiotaomicron | Gram-negative (in culture) | 1070[1] |
Q3: Is this compound selective for bacterial BSHs over host receptors?
A3: Yes, this compound has been shown to be selective for bacterial BSHs. It does not significantly inhibit the activity of key host bile acid receptors, the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), at concentrations up to 100 µM.[2]
Q4: What is the recommended in vivo dosage and administration route for this compound?
A4: A single oral gavage of 10 mg/kg has been shown to be effective in inhibiting gut bacterial BSH activity in C57BL/6 mice.[1][2] This administration route is consistent with its intended use as a gut-restricted inhibitor.[5]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions or cell culture media.
-
Question: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I solve this?
-
Answer: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to maintain cell health and minimize solubility issues.
-
Serial Dilutions: Instead of directly diluting the highly concentrated DMSO stock into your aqueous buffer, perform serial dilutions in DMSO first to get closer to your final desired concentration before the final dilution into the aqueous medium.
-
Pluronic F-127: For in vitro experiments, using a non-ionic surfactant like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 and add it to your media before adding the this compound/DMSO solution.
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can help to redissolve small amounts of precipitate.[1] However, avoid excessive heat, which could degrade the compound.
-
Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment to minimize the chance of precipitation over time.
-
Issue 2: Inconsistent or no inhibition of BSH activity observed.
-
Question: I am not seeing the expected inhibition of BSH activity in my experiment. What could be the cause?
-
Answer: Several factors could contribute to a lack of inhibitory effect. Consider the following:
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Compound Stability: this compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles.[1] The stability of this compound in aqueous solutions at 37°C for extended periods may be limited; therefore, it is recommended to add the inhibitor to your experimental system shortly before starting the assay.
-
Inadequate Pre-incubation: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Ensure you are pre-incubating the inhibitor with the BSH-containing sample (e.g., bacterial lysate, fecal slurry) for a sufficient amount of time (e.g., 30 minutes) before adding the substrate.[6]
-
BSH Substrate Specificity: BSH enzymes from different bacterial species can have varying substrate specificities.[7] Ensure the substrate you are using in your assay is appropriate for the BSH you are studying.
-
pH of the Reaction Buffer: The optimal pH for BSH activity can vary. Ensure your reaction buffer pH is optimal for the BSH being assayed. A common pH for BSH activity assays is around 6.0.[8]
-
Issue 3: Potential off-target effects or cytotoxicity.
-
Question: How can I be sure that the observed effects in my experiment are due to BSH inhibition and not off-target effects or general cytotoxicity of this compound?
-
Answer: It is crucial to include proper controls to rule out off-target effects and cytotoxicity.
-
Negative Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your this compound treated samples.
-
BSH-deficient mutant: If available, use a bacterial strain with a genetic deletion of the bsh gene as a negative control. This will help confirm that the observed phenotype is BSH-dependent.
-
Inactive Analog: If a structurally similar but inactive analog of this compound is available, it can serve as an excellent negative control.
-
-
Cytotoxicity Assays: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) on your host cells or a bacterial growth assay (e.g., measuring optical density at 600 nm) to determine the concentration range at which this compound is not cytotoxic. This compound has been reported to not significantly affect the growth of several gut bacterial strains at effective inhibitory concentrations.[9]
-
"Clickable" Probe: For advanced studies, a "clickable" version of this compound (containing an azide or alkyne handle) can be used to perform activity-based protein profiling (ABPP) to identify other potential cellular targets.
-
Experimental Protocols
In Vitro BSH Activity Assay
This protocol is for determining the inhibitory activity of this compound on BSH in bacterial lysates or purified enzyme preparations.
-
Preparation of Reagents:
-
BSH-containing sample (bacterial lysate or purified enzyme).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0).
-
Substrate solution (e.g., 100 mM glycocholic acid in water).
-
Ninhydrin reagent for detection of liberated amino acids.
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-incubate the BSH-containing sample with this compound (or vehicle control) at the desired final concentration in the reaction buffer for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution to a final concentration of 1-10 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 15% (w/v).
-
Centrifuge to pellet the precipitated protein.
-
Quantify the amount of free amino acid (glycine or taurine) in the supernatant using the ninhydrin assay.
-
-
Data Analysis:
-
Calculate the percentage of BSH inhibition by comparing the amount of amino acid released in the this compound treated samples to the vehicle control.
-
Bacterial Growth Inhibition Assay
This protocol assesses the effect of this compound on the growth of BSH-producing bacteria.
-
Preparation of Materials:
-
BSH-producing bacterial strain of interest.
-
Appropriate liquid growth medium (e.g., MRS broth for Lactobacillus).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound in the growth medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Inoculate each well with the bacterial culture at a starting OD₆₀₀ of ~0.05.
-
Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic for gut bacteria) for 24-48 hours.
-
Measure the OD₆₀₀ of each well at regular intervals using a plate reader.
-
-
Data Analysis:
-
Plot the growth curves (OD₆₀₀ vs. time) for each concentration of this compound.
-
Determine the minimum inhibitory concentration (MIC) if a significant growth-inhibitory effect is observed.
-
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BSH Inhibitor | DC Chemicals [dcchemicals.com]
- 5. A gut-restricted lithocholic acid analog as an inhibitor of gut bacterial bile salt hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Bile Salt Hydrolase Inhibitors on a Bile Salt Hydrolase from Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibiotic growth promoters enhance animal production by targeting intestinal bile salt hydrolase and its producers [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
Bsh-IN-1 stability under different storage conditions
Technical Support Center: Bsh-IN-1
Disclaimer: The following information is provided for research purposes only. "this compound" is a placeholder name as no publicly available data could be found for a compound with this specific designation. The stability data, protocols, and troubleshooting guides provided below are based on general knowledge of small molecule inhibitors used in research and should be adapted and validated for your specific molecule of interest.
Frequently Asked Questions (FAQs)
1. What is the recommended short-term storage condition for this compound in solution?
For short-term storage (1-2 weeks), it is generally recommended to store aliquots of this compound in a suitable solvent (e.g., DMSO) at -20°C. This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to ambient temperatures.
2. How should I store this compound for long-term use?
For long-term storage, this compound, both as a solid and in solution, should be stored at -80°C. When stored as a solid, ensure the container is tightly sealed and protected from moisture and light.
3. Can I store this compound solution at 4°C?
Storing this compound solution at 4°C is not recommended for more than a few hours. At this temperature, the compound may be more susceptible to degradation, and the solvent may absorb water, which can hydrolyze the compound.
4. How many freeze-thaw cycles can a stock solution of this compound tolerate?
It is best to minimize freeze-thaw cycles. We recommend preparing small-volume aliquots of your stock solution to avoid repeated thawing of the entire stock. As a general guideline, most small molecule inhibitors should not undergo more than 3-5 freeze-thaw cycles.
5. What are the signs of this compound degradation?
Degradation of this compound can be indicated by a decrease in its biological activity in your assays, changes in the color or clarity of the solution, or the appearance of additional peaks during analytical analysis (e.g., by HPLC or LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Compound degradation due to improper storage. | Prepare fresh working solutions from a new aliquot of the -80°C stock. If the issue persists, use a fresh vial of solid compound to prepare a new stock solution. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate formation in solution | Poor solubility in the chosen solvent at low temperatures. | Before use, gently warm the solution to room temperature and vortex to ensure the compound is fully dissolved. If precipitation persists, consider preparing a fresh solution. |
| The concentration is too high for the solvent. | Try dissolving the compound at a lower concentration. | |
| Inconsistent experimental results | Inaccurate pipetting of the viscous stock solution (e.g., DMSO). | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. |
| Degradation of working solutions prepared in aqueous buffers. | Prepare fresh working solutions in your assay buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired storage solvents (e.g., DMSO, ethanol) and under different temperature conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of the remaining compound at each time point relative to the initial time point.
Visualizations
Technical Support Center: Bsh-IN-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies using Bsh-IN-1, a potent covalent inhibitor of gut bacterial bile salt hydrolases (BSHs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases (BSHs).[1] It acts by irreversibly binding to the catalytic cysteine residue of BSH enzymes, thereby blocking their ability to deconjugate bile acids.[2][3] This inhibition leads to a decrease in deconjugated primary and secondary bile acids in the gut.[3]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to inhibit BSHs from both Gram-positive and Gram-negative bacteria. The reported IC50 values are 108 nM for B. longum BSH (Gram-positive) and 427 nM for B. theta BSH (Gram-negative).[1]
Q3: Is this compound selective for bacterial BSHs over host receptors?
A3: Yes, this compound is reported to be selective for bile salt hydrolases over the farnesoid X receptor (FXR) and G protein-coupled bile acid activated receptor (GP-BAR) at concentrations up to 100 µM.[4]
Q4: What is the recommended storage condition for this compound?
A4: this compound as a solid should be stored at -20°C for long-term stability (≥ 4 years).[4] Stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
Issue 1: High Variability in Fecal Bile Acid Profiles Between Animals in the Same Treatment Group
High variability in the levels of conjugated and deconjugated bile acids in fecal samples is a common challenge. This can mask the true effect of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation/Dosing | 1. Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) before further dilution.[4] 2. Prepare fresh dosing solutions for each experiment. 3. Use precise, calibrated equipment for oral gavage to ensure accurate volume administration. | Incomplete solubilization or degradation of the compound can lead to inconsistent dosing. Covalent inhibitors can be highly reactive, making formulation stability a critical factor.[5][6] |
| Variable Gut Microbiome Composition | 1. Co-house animals for a period before the study to normalize microbiome composition. 2. Consider using animals from a single, highly controlled vendor source. 3. Analyze baseline fecal samples to assess initial microbiome diversity and BSH gene abundance. | The gut microbiota is the source of BSH enzymes. Differences in the abundance of BSH-producing bacteria between animals will directly impact the baseline bile acid profiles and the response to this compound.[7] |
| Dietary Inconsistencies | 1. Use a standardized, defined diet for all animals throughout the acclimation and study period. 2. Ensure equal access to food and water for all animals. | Diet significantly influences the gut microbiome and bile acid pool composition.[8] Changes in diet can alter the abundance of BSH-active bacteria and the substrate availability for BSHs. |
| Inaccurate Sample Collection and Processing | 1. Standardize the time of day for fecal sample collection. 2. Process fecal samples immediately or flash-freeze and store at -80°C to prevent enzymatic activity. 3. Use a validated and consistent method for bile acid extraction and quantification (e.g., LC-MS/MS).[9] | Bile acid profiles can fluctuate with circadian rhythms and post-prandial cycles. Improper storage can lead to ex vivo enzymatic degradation of bile acids, altering the measured profiles. |
Issue 2: Lack of Expected Pharmacodynamic Effect (No Significant Decrease in Deconjugated Bile Acids)
Observing a minimal or no change in the ratio of conjugated to deconjugated bile acids post-treatment can be perplexing.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Dosing Regimen | 1. Verify the accuracy of the dose calculation and administration. The reported effective single dose is 10 mg/kg by oral gavage in C57BL/6 mice.[1][2] 2. Consider a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. | The efficacy of this compound is dose-dependent. An insufficient dose may not achieve the necessary concentration in the gut to effectively inhibit BSH activity. |
| Poor Bioavailability/Gut Residence Time | 1. While designed to be gut-restricted, factors like gut transit time can influence efficacy.[1] 2. Ensure the formulation is stable and does not precipitate upon administration. | If the compound transits through the gut too quickly or is not available in the regions with high BSH activity, its inhibitory effect will be diminished. |
| High Baseline BSH Activity | 1. Characterize the baseline BSH activity in your animal colony. 2. If baseline activity is exceptionally high, a higher or more frequent dose of this compound may be required. | Animal models with a higher load of BSH-producing bacteria may require a more robust intervention to see a significant effect. |
| Analytical Method Insensitivity | 1. Validate the sensitivity and accuracy of your bile acid quantification method (e.g., LC-MS/MS).[9] 2. Ensure proper chromatographic separation of bile acid isomers. | If the analytical method cannot reliably detect subtle changes in bile acid concentrations, the effect of this compound may be missed. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound by Oral Gavage
This protocol is based on the methodology described for in vivo studies with this compound in mice.[2]
Materials:
-
This compound (solid)
-
Vehicle (e.g., DMSO and/or a suitable aqueous vehicle for suspension/solution)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment. Provide a standard chow diet and water ad libitum.
-
Formulation Preparation:
-
On the day of dosing, weigh the required amount of this compound.
-
Prepare a stock solution by dissolving this compound in a minimal amount of DMSO.
-
Further dilute the stock solution with a suitable vehicle (e.g., corn oil, PBS with a surfactant) to the final desired concentration for a dosing volume of typically 5-10 mL/kg. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
-
Vortex the formulation thoroughly to ensure a homogenous suspension or solution.
-
-
Dosing:
-
Post-Dose Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
Collect fecal samples at predetermined time points (e.g., 24 hours post-dose) for bile acid analysis.[10]
-
Immediately process or flash-freeze fecal samples for storage at -80°C.
-
Protocol 2: Quantification of Fecal Bile Salt Hydrolase (BSH) Activity
This protocol provides a general workflow for measuring BSH activity in fecal samples, adapted from published methods.[2][10]
Materials:
-
Fresh or frozen fecal samples
-
Anaerobic phosphate buffer
-
Deuterated conjugated bile acid substrate (e.g., GCDCA-d4)[2]
-
UPLC-MS/MS system
-
Homogenizer
Procedure:
-
Sample Preparation:
-
Resuspend fresh or thawed fecal samples in anaerobic phosphate buffer.
-
Homogenize the fecal slurry.
-
-
Enzymatic Reaction:
-
Incubate the resuspended feces with a deuterated conjugated bile acid substrate (e.g., 100 µM GCDCA-d4) for a defined period (e.g., 25 minutes).[2]
-
-
Quantification:
-
Quench the reaction.
-
Analyze the formation of the deconjugated product using UPLC-MS/MS.
-
BSH activity can be expressed as the rate of product formation normalized to the initial fecal mass.
-
Visualizations
Caption: this compound inhibits bacterial BSH, blocking bile acid deconjugation.
Caption: Workflow for assessing this compound efficacy in vivo.
Caption: Logical steps for troubleshooting this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 3. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How bile salt hydrolases affect the gut microbiome - biocrates life sciences gmbh [biocrates.com]
- 8. Diet-Related Alterations of Gut Bile Salt Hydrolases Determined Using a Metagenomic Analysis of the Human Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Impact of Bsh-IN-1 on Gut Microbiota Composition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Bsh-IN-1 in gut microbiota research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, covalent inhibitor of bile salt hydrolases (BSHs).[1][2] BSHs are enzymes produced by gut bacteria that catalyze the deconjugation of primary bile acids, which is the gateway step in converting them to secondary bile acids.[3][4][5] this compound works by irreversibly binding to a highly conserved catalytic cysteine residue in the active site of BSH enzymes across a variety of gut bacterial strains.[3][4] This inhibition leads to a decrease in deconjugated bile acids and an accumulation of conjugated bile acids in the gut.
Q2: What is the expected impact of this compound on gut microbiota composition?
A2: Studies have shown that this compound can inhibit BSH activity in vivo without causing significant, large-scale shifts in the overall gut bacterial community composition (i.e., alpha and beta diversity).[1] The primary impact is functional rather than compositional. By altering the bile acid pool, this compound modulates the metabolic output of the microbiota and its interaction with the host.[6] Therefore, researchers should focus on assessing functional changes (metabolomics, metatranscriptomics) in addition to taxonomic shifts.
Q3: How can I confirm that this compound is active in my in vivo experiment?
A3: The most direct way to confirm target engagement is to measure BSH activity in fecal samples from your treatment and control groups. A significant reduction in BSH activity in the this compound treated group indicates the inhibitor is active. Additionally, you can use UPLC-MS to analyze the bile acid pool in fecal or cecal contents. An increased ratio of conjugated to deconjugated bile acids in the treatment group serves as a key indicator of this compound efficacy.[7]
Q4: Should I use 16S rRNA gene sequencing or shotgun metagenomics to analyze samples from a this compound study?
A4: The choice depends on your research question. 16S rRNA sequencing is a cost-effective method to determine the bacterial composition and is useful for detecting broad taxonomic changes.[8] However, since this compound's primary effect is functional, shotgun metagenomics is often more informative. Shotgun sequencing provides data on the functional potential of the microbiome, allowing you to identify changes in metabolic pathways, in addition to providing higher-resolution taxonomic data.[9][10]
Experimental Design & Protocols
In Vivo Mouse Study Protocol
This protocol provides a general framework for an acute-dosing mouse study.
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Animal Acclimation: Acclimate C57BL/6 mice for at least one week under standard housing conditions.
-
Grouping: Randomize mice into a vehicle control group and a this compound treatment group (n=8-10 per group).
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This compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., a solution of 2% DMSO and 10% Kolliphor HS 15 in water).
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.[1][2]
-
Sample Collection: Collect fecal pellets at baseline (pre-dose) and at several time points post-dose (e.g., 4, 8, 12, and 24 hours). Immediately snap-freeze samples in liquid nitrogen and store at -80°C.
-
Terminal Endpoint: At the final time point, euthanize mice and collect cecal contents and tissues as required. Store all samples at -80°C until analysis.
-
Downstream Analysis:
-
Target Engagement: Perform a BSH activity assay on fecal homogenates.
-
Metabolomics: Analyze bile acid composition using UPLC-MS.
-
Microbiota Composition: Extract DNA for 16S rRNA or shotgun metagenomic sequencing.
-
Diagram: Experimental Workflow for this compound In Vivo Study
Caption: Workflow for an in vivo mouse study assessing this compound effects.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity (IC₅₀)
| Target BSH Source | Gram Type | IC₅₀ (nM) |
|---|---|---|
| Bifidobacterium longum | Gram-positive | 108 |
| Bacteroides thetaiotaomicron | Gram-negative | 427 |
| Bifidobacterium adolescentis (in culture) | Gram-positive | 237 |
| Bacteroides thetaiotaomicron (in culture) | Gram-negative | 1070 |
Data sourced from MedchemExpress and Cayman Chemical.[1][2]
Table 2: Comparison of Sequencing Methodologies
| Feature | 16S rRNA Gene Sequencing | Shotgun Metagenomic Sequencing |
|---|---|---|
| Target | Specific hypervariable regions (e.g., V3-V4) of the 16S rRNA gene.[8] | All genomic DNA from all organisms in the sample. |
| Output | Taxonomic composition (who is there?). | Taxonomic composition and functional potential (what can they do?).[9] |
| Resolution | Typically genus-level, species-level is difficult.[11] | Species and strain-level resolution is possible. |
| Cost | Lower cost per sample. | Higher cost per sample. |
| Recommendation | Good for initial screening or large-scale studies focused on major compositional shifts. | Recommended for this compound studies to capture functional changes in metabolic pathways. |
Signaling Pathway Visualization
Diagram: this compound Impact on Bile Acid Metabolism and Host Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases – MIT Center for Microbiome Informatics & Therapeutics (CMIT) [microbiome.mit.edu]
- 4. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial bile salt hydrolase: an intestinal microbiome target for enhanced animal health | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 6. Bacterial bile salt hydrolase changes metabolism in mice [gutmicrobiotaforhealth.com]
- 7. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 8. Primer, Pipelines, Parameters: Issues in 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Challenges and Perspective in Integrated Multi-Omics in Gut Microbiota Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
troubleshooting Bsh-IN-1 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bile salt hydrolase (BSH) inhibitor, Bsh-IN-1.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound in stock or working solutions is a common issue that can impact experimental accuracy. This guide addresses specific problems in a question-and-answer format.
Question: My this compound precipitated out of my DMSO stock solution upon storage. What could be the cause?
Answer: This can be due to several factors:
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Improper Storage Temperature: this compound stock solutions in DMSO are best stored at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[1] Storing at 4°C or room temperature can lead to decreased stability and precipitation.
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Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly reduce the solubility of this compound, leading to precipitation.[1] Always use anhydrous, high-purity DMSO and keep the stock vial tightly sealed.
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Concentration Exceeds Solubility: While this compound is soluble in DMSO, preparing a stock solution above its solubility limit will result in precipitation. The solubility of this compound in DMSO is approximately 10 mM.[2]
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Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can cause the compound to precipitate out of solution over time. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid this issue.[1]
Question: I observed precipitation when I diluted my this compound DMSO stock into my aqueous experimental buffer (e.g., PBS). Why is this happening and how can I prevent it?
Answer: This is a common phenomenon known as "salting out" or precipitation due to a solvent shift. This compound is poorly soluble in aqueous solutions. When the DMSO stock is added to an aqueous buffer, the local concentration of DMSO is rapidly diluted, causing the compound to crash out of solution.
Here are some strategies to prevent this:
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Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous buffer, perform an intermediate dilution in DMSO first to lower the concentration. Then, add this intermediate dilution to your buffer.[3]
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Stepwise Addition: Add the this compound stock solution to your aqueous buffer slowly, with constant vortexing or stirring. This gradual addition can help to keep the compound in solution.
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Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO in your working solution (e.g., 0.5% to 1%) can help maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
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Use of Pluronic F-68 or other surfactants: For in vivo studies, the use of surfactants like Tween-80 or PEG300 can aid in creating a stable formulation.[1] While not always suitable for in vitro assays, for certain cell-based experiments, a very low concentration of a biocompatible surfactant might be considered.
Question: Can I use sonication or heating to redissolve precipitated this compound?
Answer: Gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve this compound in DMSO.[1] However, prolonged or excessive heating should be avoided as it may degrade the compound. If precipitation occurs after dilution in an aqueous buffer, attempting to redissolve it with heat may not be effective and could potentially affect the stability of other components in your experimental medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO? A2: The solubility of this compound in DMSO is approximately 10 mM.[2] It is advisable to prepare stock solutions at or below this concentration to ensure complete dissolution.
Q3: How should I store my this compound solid compound and stock solutions? A3: The solid powder should be stored at -20°C.[2] this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To minimize freeze-thaw cycles, it is best to prepare single-use aliquots.[1]
Q4: Is this compound stable in aqueous solutions? A4: this compound has low aqueous solubility and is prone to precipitation when diluted in aqueous buffers from a DMSO stock.[3] It is recommended to prepare aqueous working solutions fresh for each experiment and use them promptly.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 408.6 g/mol | [2] |
| Solubility in DMSO | ~10 mM | [2] |
| Recommended Storage (Solid) | -20°C | [2] |
| Recommended Storage (DMSO Stock) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound solid powder
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Anhydrous, high-purity dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
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Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.086 mg of this compound.
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Add the appropriate volume of anhydrous DMSO to the solid.
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Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
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Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound in the gut.
References
Technical Support Center: Ensuring Complete BSH Inhibition with Bsh-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Bsh-IN-1 for complete Bile Salt Hydrolase (BSH) inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs).[1] It works by irreversibly binding to the catalytic cysteine residue in the active site of the BSH enzyme, thereby inactivating it.[2] This covalent mechanism of action leads to a sustained inhibition of BSH activity.
Q2: What is the optimal concentration of this compound to use?
The optimal concentration of this compound depends on the specific experimental setup, including the bacterial species and the complexity of the sample (e.g., purified enzyme, bacterial culture, or fecal slurry). Below is a summary of reported IC50 values for this compound against BSH from various bacterial species.
Q3: How should I prepare and store this compound?
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Preparation: this compound is soluble in DMSO at a concentration of 10 mM.[3] For in vivo studies, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
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Storage: For long-term storage, this compound solid should be stored at -20°C for up to 4 years.[3] A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: Is this compound selective for BSH?
Yes, this compound has been shown to be selective for BSH over host targets such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5, also known as GP-BAR) at concentrations up to 100 µM.[3] This selectivity minimizes off-target effects in host systems.
Troubleshooting Guides
Issue 1: Incomplete or No BSH Inhibition Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degraded this compound | Ensure proper storage of this compound solid and stock solutions as per the recommendations (see FAQ Q3). Prepare fresh working solutions for each experiment. |
| Insufficient Inhibitor Concentration | The IC50 of this compound can vary between different bacterial BSHs.[1] Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain or sample. Refer to the data table below for known IC50 values. |
| Incorrect Assay Conditions | The activity of this compound can be influenced by assay parameters. Ensure the pH of your reaction buffer is optimal for BSH activity (typically around 6.0).[4] Pre-incubation of the BSH enzyme with this compound (e.g., for 30 minutes at 37°C) before adding the substrate can enhance inhibition.[4] |
| High Substrate Concentration | In experiments with high concentrations of conjugated bile acids, the substrate may compete with the inhibitor for binding to the BSH active site. While this compound is a covalent inhibitor, initial reversible binding is a prerequisite. Consider optimizing the substrate concentration or increasing the inhibitor concentration. |
| Presence of Thiols in the Medium | This compound targets a cysteine residue. High concentrations of other thiol-containing molecules (e.g., DTT, glutathione) in the experimental medium could potentially react with the inhibitor, reducing its effective concentration. If possible, minimize the concentration of extraneous thiols or perform a buffer exchange step. |
Issue 2: Variability in Experimental Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent this compound Solution Preparation | Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and ensure the inhibitor is fully dissolved. |
| Batch-to-Batch Variation of this compound | If you suspect issues with a new batch of the inhibitor, test its activity against a known positive control BSH enzyme and compare it to the previous batch. |
| Variability in Biological Samples | When working with complex samples like fecal slurries, inherent biological variability can be high. Ensure proper homogenization of the sample and include a sufficient number of biological replicates. |
| Inconsistent Incubation Times | As a covalent inhibitor, the extent of inhibition by this compound is time-dependent. Ensure that pre-incubation and reaction times are kept consistent across all experiments. |
Data Presentation
Table 1: IC50 Values of this compound against various Bile Salt Hydrolases
| Bacterial Species | Gram Stain | Experimental System | IC50 (nM) |
| Bifidobacterium longum | Positive | Recombinant BSH | 108[1] |
| Bacteroides thetaiotaomicron | Negative | Recombinant BSH | 427[1] |
| Bifidobacterium adolescentis | Positive | Growing bacterial cultures | 237[1] |
| Bacteroides thetaiotaomicron | Negative | Growing bacterial cultures | 1070[1] |
Experimental Protocols
In Vitro BSH Inhibition Assay using Purified Recombinant BSH
This protocol is adapted from established methods for determining BSH activity and inhibition.[2][4]
Materials:
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Purified recombinant BSH enzyme
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This compound
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Conjugated bile salt substrate (e.g., glycocholic acid, taurocholic acid)
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Reaction Buffer: 0.1 M sodium phosphate, pH 6.0
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DMSO (for dissolving this compound)
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96-well microplate
-
Microplate reader
Procedure:
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Prepare this compound dilutions: Prepare a series of dilutions of this compound in reaction buffer from a concentrated stock in DMSO. Include a DMSO-only control.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of purified BSH enzyme to each well. Then, add the different concentrations of this compound (and the DMSO control) to the respective wells. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the Reaction: Add the conjugated bile salt substrate to each well to initiate the enzymatic reaction.
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Monitor the Reaction: The formation of deconjugated bile acids can be monitored by measuring the increase in turbidity (precipitation of deconjugated bile acids) at 600 nm over time using a microplate reader.[5] Alternatively, the amount of liberated amino acid (glycine or taurine) can be quantified using a ninhydrin-based assay.[2]
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Data Analysis: Calculate the percentage of BSH inhibition for each this compound concentration compared to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Controls:
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Positive Control: BSH enzyme with substrate and DMSO (no inhibitor). This shows the maximum enzyme activity.
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Negative Control: Reaction buffer with substrate but no BSH enzyme. This controls for any non-enzymatic hydrolysis of the substrate.
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Vehicle Control: BSH enzyme with substrate and the same concentration of DMSO used for the highest this compound concentration. This controls for any effects of the solvent on enzyme activity.
Visualizations
Caption: this compound covalently inhibits BSH, preventing the deconjugation of bile acids.
Caption: Workflow for in vitro BSH inhibition assay using this compound.
Caption: Troubleshooting logic for incomplete BSH inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of Bile Salt Hydrolase Inhibitors Using an Efficient High-Throughput Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating Bsh-IN-1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Bsh-IN-1, a covalent inhibitor of gut bacterial bile salt hydrolases (BSHs). We present a comparative analysis of this compound and alternative BSH inhibitors, supported by experimental data. Detailed protocols for key target engagement assays are provided to facilitate the replication and adaptation of these methods in your research.
Comparative Analysis of BSH Inhibitors
This compound has demonstrated potent in vivo activity, significantly reducing BSH activity and modulating the bile acid pool in mice.[1] For a comprehensive evaluation, its performance is compared with other known BSH inhibitors, Caffeic Acid Phenethyl Ester (CAPE) and Riboflavin.
| Inhibitor | Animal Model | Dosage | Key In Vivo Findings | Citation |
| This compound | C57BL/6 Mice | 10 mg/kg (single oral gavage) | Significant decrease in fecal BSH activity 1 and 1.5 days post-administration. Significant increase in fecal conjugated bile acids and a decrease in deconjugated bile acids 1-day post-gavage. | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Chickens | 25 mg/kg (daily oral gavage for 17 days) | Consistently higher body weight gain compared to untreated controls. Significant changes in both circulating and intestinal bile acid signatures, indicating blunted intestinal BSH activity. | [2] |
| Riboflavin | Chickens | 25 mg/kg (daily oral gavage for 17 days) | Consistently higher body weight gain compared to untreated controls. Significant changes in both circulating and intestinal bile acid signatures. | [2] |
Methodologies for In Vivo Target Engagement
Validating that a compound reaches and interacts with its intended target within a living organism is a critical step in drug discovery.[3] Several robust methods can be employed to confirm the in vivo target engagement of BSH inhibitors. Below we detail three distinct approaches: Activity-Based Protein Profiling (ABPP) using a "clickable" probe, Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assay.
Activity-Based Protein Profiling (ABPP) with a "Clickable" this compound Probe
This method was successfully used to validate the in vivo target engagement of this compound.[1] It involves a chemically modified version of the inhibitor ("clickable" probe) that allows for the visualization and identification of target proteins.
Experimental Protocol:
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Synthesis of "Clickable" Probe: Synthesize an analog of this compound containing a bioorthogonal handle, such as an azide or alkyne group. For this compound, an azide-modified version (compound 7-N3) was created.[1]
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In Vivo Administration: Administer the "clickable" probe or vehicle control to the animal model (e.g., mice) via an appropriate route (e.g., oral gavage).[1]
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Sample Collection: At a designated time point post-administration, collect relevant tissue or fecal samples.[1]
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Lysis and "Click" Chemistry: Lyse the collected samples to release cellular proteins. Perform a "click" chemistry reaction by adding a reporter tag (e.g., a fluorescent dye or biotin attached to a complementary alkyne or azide). This covalently links the reporter to the "clickable" probe that is bound to its target protein.[1]
-
Protein Enrichment (for Biotin Tag): If a biotin tag was used, perform a pull-down assay using streptavidin-coated beads to enrich for the probe-labeled proteins.
-
Analysis:
-
In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel imager. A fluorescent band at the expected molecular weight of BSH confirms target engagement.[1]
-
Mass Spectrometry: For a more comprehensive analysis and to identify potential off-targets, the enriched proteins can be identified and quantified using mass spectrometry.[1]
-
Experimental Workflow for ABPP
Caption: Workflow for in vivo target engagement validation using a clickable probe.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor drug-target interactions in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[3]
Experimental Protocol:
-
In Vivo Treatment: Treat animals with the compound of interest (e.g., this compound) or vehicle control.
-
Tissue/Cell Isolation: Isolate tissues or cells of interest from the treated animals.
-
Heating: Aliquot the cell suspension or tissue homogenate and heat the samples to a range of different temperatures.
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Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Detection: Quantify the amount of soluble target protein (BSH) in each sample using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement and stabilization.
CETSA Workflow Diagram
Caption: Overview of the in vivo CETSA experimental workflow.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures target engagement in living cells using bioluminescence resonance energy transfer (BRET).[4] This technique requires genetic modification of the target protein.
Experimental Protocol:
-
Generation of a NanoLuc®-BSH Fusion: Genetically fuse NanoLuc® luciferase to the BSH protein. This can be achieved in a relevant bacterial strain or a cellular model system.
-
Tracer Development: A cell-permeable fluorescent ligand (tracer) that binds to the target protein is required.
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Cell Culture and Treatment: Culture the cells expressing the NanoLuc®-BSH fusion and treat them with the this compound inhibitor.
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Tracer Addition: Add the fluorescent tracer to the cells.
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BRET Measurement: In the absence of the inhibitor, the tracer binds to the NanoLuc®-BSH fusion protein, bringing the luciferase and fluorophore in close proximity and generating a BRET signal. When this compound binds to BSH, it displaces the tracer, leading to a decrease in the BRET signal. The BRET signal is measured using a plate reader.
-
Data Analysis: The decrease in the BRET signal is proportional to the degree of target engagement by the inhibitor.
NanoBRET™ Signaling Pathway
Caption: Principle of the NanoBRET™ target engagement assay.
Conclusion
The validation of in vivo target engagement is essential for the successful development of therapeutic agents like this compound. The choice of method will depend on the specific research question, available resources, and the nature of the inhibitor and its target. Activity-based protein profiling with a clickable probe offers a direct and powerful way to confirm target binding and assess selectivity in a native environment. CETSA provides a label-free approach to measure target stabilization, while NanoBRET™ offers a sensitive, real-time method for quantifying target occupancy in living cells, albeit with the requirement of genetic modification. This guide provides the necessary framework to select and implement the most appropriate strategy for your in vivo target engagement studies.
References
A Comparative Guide to Bile Salt Hydrolase Inhibitors: Bsh-IN-1 Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bsh-IN-1, a potent covalent inhibitor of bile salt hydrolases (BSHs), with other notable BSH inhibitors. The objective is to present a clear, data-driven analysis of their respective performances, supported by experimental evidence, to aid in the selection of appropriate tools for research and therapeutic development.
Introduction to Bile Salt Hydrolase Inhibition
Bile salt hydrolases are enzymes produced by gut microbiota that play a crucial role in the metabolism of bile acids.[1][2] These enzymes catalyze the deconjugation of primary bile acids, a gateway step for the formation of secondary bile acids.[1][2][3] The composition of the bile acid pool significantly influences host physiology, including lipid metabolism, glucose homeostasis, and immune responses, primarily through the activation of farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) signaling pathways.[4][5][6][7][8][9][10] Inhibition of BSHs presents a promising therapeutic strategy for various conditions, including metabolic diseases and potentially certain cancers.[4][5]
This compound: A Potent and Selective Covalent Inhibitor
This compound is a rationally designed, covalent pan-inhibitor of gut bacterial BSHs.[1][2][3][11][12] Its mechanism of action involves the formation of an irreversible covalent bond with a conserved cysteine residue in the active site of the BSH enzyme, leading to potent and sustained inhibition.[1][2][11][12] This covalent nature contributes to its high potency and selectivity.[1] Studies have shown that this compound effectively inhibits BSH activity in both Gram-positive and Gram-negative bacteria.[13] Furthermore, it has demonstrated efficacy in vivo, modulating the bile acid pool in mice without significantly altering the gut bacterial community composition.[3] this compound is also reported to be selective for BSH over host receptors like FXR and GP-BAR (TGR5).[13]
Comparison of Inhibitor Efficacy
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other commonly studied BSH inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target BSH Source | IC50 Value | Inhibition Mechanism | Reference |
| This compound | Bacteroides thetaiotaomicron | 427 nM | Covalent, Irreversible | [13] |
| Bifidobacterium longum | 108 nM | Covalent, Irreversible | [13] | |
| Caffeic Acid Phenethyl Ester (CAPE) | Lactobacillus salivarius | >50% inhibition at 0.25 mM | Non-covalent (presumed) | [8] |
| Lactobacillus acidophilus | >50% inhibition at 0.625 mM | Non-covalent (presumed) | [14] | |
| Riboflavin | Lactobacillus salivarius | >50% inhibition at 6.25 µM | Non-covalent, Competitive | [8] |
| Lactobacillus acidophilus | >50% inhibition at 31.25 µM | Non-covalent, Competitive | [14] | |
| Carnosic Acid | Lactobacillus salivarius | >95% inhibition at 5 mM | Not specified | [8] |
| Licochalcone C | Lactobacillus salivarius | < 1 µM | Reversible, Mixed-type | [15] |
| Bacteroides thetaiotaomicron | 14.01 µM | Reversible, Mixed-type | [15] | |
| Isobavachalcone | Lactobacillus salivarius | < 1 µM | Reversible, Mixed-type | [15] |
| Bacteroides thetaiotaomicron | 7.91 µM | Reversible, Mixed-type | [15] |
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The mechanism by which an inhibitor binds to its target enzyme is a critical determinant of its potency, duration of action, and potential for off-target effects. This compound is a covalent inhibitor, while many other studied BSH inhibitors, such as riboflavin and certain natural products, are non-covalent.
Caption: Mechanisms of BSH Inhibition.
Experimental Protocols
A variety of methods are employed to assess BSH activity and the efficacy of inhibitors. Commonly used techniques include:
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Plate-Based Assays: These qualitative or semi-quantitative assays rely on the precipitation of deconjugated bile acids in agar, forming a halo around a bacterial colony or a disc impregnated with the test compound.[5]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods that directly measure the conversion of conjugated bile acids to their deconjugated forms.[3]
-
Ninhydrin-Based Assays: This colorimetric method quantifies the release of amino acids (glycine or taurine) following the hydrolysis of conjugated bile acids.
-
Fluorescence-Based Assays: These assays utilize synthetic substrates that release a fluorescent molecule upon cleavage by BSH, allowing for continuous monitoring of enzyme activity.[7]
A generalized workflow for evaluating a potential BSH inhibitor is depicted below.
Caption: Experimental Workflow for BSH Inhibitor Evaluation.
Downstream Signaling Pathways Affected by BSH Inhibition
By preventing the deconjugation of primary bile acids, BSH inhibitors alter the composition of the bile acid pool. This shift affects the activation of key host receptors, primarily FXR and TGR5, which regulate a multitude of metabolic processes.
Caption: BSH Inhibition and Downstream Signaling.
Conclusion
This compound stands out as a highly potent and selective covalent inhibitor of bile salt hydrolases, offering a valuable tool for studying the roles of bile acid metabolism in health and disease. Its well-defined mechanism of action and in vivo efficacy make it a strong candidate for preclinical research. While other inhibitors, including natural products like riboflavin, CAPE, and certain chalcones, also demonstrate BSH inhibitory activity, their potency and mechanisms can vary. For researchers and drug development professionals, the choice of inhibitor will depend on the specific research question, the desired potency and duration of action, and the need for covalent versus non-covalent interactions. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive ranking of these promising therapeutic agents.
References
- 1. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 2. Development of a covalent inhibitor of gut bacterial bile salt hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salidroside attenuates NASH through regulating bile acid-FXR/TGR5 signaling pathway via targeting gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol-lowering effect of bile salt hydrolase from a Lactobacillus johnsonii strain mediated by FXR pathway regulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Bile Salts and Bacterial Bile Salt Hydrolase Activity Differentially Influence Escherichia coli Colonization and FXR Signaling in Colorectal Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Bsh-IN-1 and CAPE for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes and potential therapeutic agents is a critical step. This guide provides an objective comparison of Bsh-IN-1 and Caffeic Acid Phenethyl Ester (CAPE), focusing on their efficacy, mechanisms of action, and supporting experimental data to inform your research decisions.
This compound has emerged as a potent and specific covalent inhibitor of bacterial bile salt hydrolases (BSHs), enzymes that play a crucial role in the gut microbiome's modulation of host metabolism. In contrast, Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from bee propolis, is well-documented as a powerful inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. While both compounds exhibit potential in modulating biological pathways, their primary targets and mechanisms of action differ significantly, making a direct efficacy comparison dependent on the intended research application.
Quantitative Efficacy Data
To facilitate a clear comparison of the inhibitory activities of this compound and CAPE, the following tables summarize the available quantitative data from various experimental models.
Table 1: Inhibitory Efficacy of this compound against Bacterial Bile Salt Hydrolases (BSHs)
| Target Enzyme | Bacterial Strain | IC50 Value | Reference |
| Bile Salt Hydrolase | Bacteroides thetaiotaomicron (recombinant) | 427 nM | [1] |
| Bile Salt Hydrolase | Bifidobacterium longum (recombinant) | 108 nM | [1] |
| BSH in growing culture | Bacteroides thetaiotaomicron | 1070 nM | |
| BSH in growing culture | Bifidobacterium adolescentis | 237 nM |
Table 2: Efficacy of CAPE in NF-κB Inhibition and Anti-Inflammatory Models
| Assay/Model | Cell Line/Animal Model | Key Findings | Reference |
| NF-κB Activation | Human Embryonic Kidney (HEK) 293 cells | Blocked TNF-α induced IL-8 promoter activation and gene expression | [2] |
| Inflammatory Cytokine Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Significantly inhibited the transcription and secretion of IL-1β, IL-6, and TNF-α | [3] |
| Carrageenan-Induced Paw Edema | Rats | Dose-dependent reduction in paw edema | [4][5] |
| Intestinal Obstruction Model | Rats | Decreased serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [6] |
Note: Specific IC50 values for CAPE's inhibition of NF-κB activation are not consistently reported across the literature, with efficacy often demonstrated through the reduction of downstream inflammatory markers.
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Gut Microbiome's Bile Acid Metabolism
This compound acts as a covalent inhibitor of bile salt hydrolases (BSHs), which are enzymes produced by gut bacteria. BSHs deconjugate primary bile acids, a critical step in the production of secondary bile acids. By inhibiting BSH, this compound can significantly alter the bile acid pool in the gut, which has downstream effects on host metabolism and signaling pathways regulated by bile acids.
CAPE: A Potent Inhibitor of the NF-κB Inflammatory Pathway
CAPE exerts its well-documented anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols for evaluating the efficacy of this compound and CAPE.
Experimental Workflow: Evaluating BSH and NF-κB Inhibitors
Protocol 1: Quantitative Bile Salt Hydrolase (BSH) Activity Assay
This protocol is designed to quantify the enzymatic activity of BSH and assess the inhibitory potential of compounds like this compound.
1. Reagents and Materials:
-
Purified recombinant BSH enzyme or bacterial lysate containing BSH.
-
This compound or other test inhibitors.
-
Conjugated bile salt substrate (e.g., tauro-chenodeoxycholic acid - TCDC).
-
Reaction buffer (e.g., 0.1 M NaH2PO4, pH 6.5).
-
Acetonitrile and other solvents for HPLC/UPLC-MS.
-
Internal standard for chromatography (e.g., ursodeoxycholate).
2. Procedure:
-
Prepare bacterial cultures or recombinant enzyme solutions.
-
For inhibitor studies, pre-incubate the enzyme/lysate with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the conjugated bile salt substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet proteins and other debris.
-
Analyze the supernatant using HPLC or UPLC-MS to quantify the amount of deconjugated bile acid produced.[6]
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of NF-κB and is a standard method for evaluating inhibitors like CAPE.
1. Reagents and Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium and supplements.
-
CAPE or other test inhibitors.
-
NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).
-
Luminometer for measuring light output.
2. Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of CAPE for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a set time (e.g., 6 hours).[7]
-
Lyse the cells using the provided lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., untreated stimulated cells) and calculate the percentage of inhibition.
-
Determine the IC50 value from the dose-response curve.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for assessing the anti-inflammatory activity of compounds like CAPE.
1. Animals and Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Carrageenan solution (1% in saline).
-
CAPE or other test compounds.
-
Vehicle for compound administration (e.g., saline, DMSO).
-
Plethysmometer for measuring paw volume.
2. Procedure:
-
Fast the rats overnight with free access to water.
-
Administer CAPE or the vehicle to different groups of rats via an appropriate route (e.g., intraperitoneal or oral).
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][8]
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion
This compound and CAPE are valuable research tools with distinct primary mechanisms of action. This compound is a highly potent and specific inhibitor of bacterial BSHs, making it an excellent probe for studying the role of the gut microbiome in bile acid metabolism and its impact on host physiology. Its efficacy is best quantified by its low nanomolar IC50 values against BSH enzymes.
CAPE, on the other hand, is a pleiotropic anti-inflammatory agent with well-established NF-κB inhibitory activity. While specific IC50 values for its NF-κB inhibition are not as readily available, its efficacy is demonstrated by its ability to suppress the production of key inflammatory mediators in various cellular and animal models.
The choice between this compound and CAPE should be guided by the specific research question. For targeted investigation of the gut microbiome's role in bile acid signaling, this compound is the more appropriate tool. For studies on inflammatory processes and the NF-κB pathway, CAPE provides a well-characterized, albeit less specific, inhibitory agent. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their experimental designs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory effects of flavonoids on TNF-alpha-induced IL-8 gene expression in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination of Bile Salt Hydrolase Activity in Bacteria Isolated from the Small Intestine of Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
A Comparative Guide to Alternatives for BSH-IN-1 in the Inhibition of Bile Salt Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of gut microbiome research, the modulation of bile salt hydrolase (BSH) activity presents a compelling therapeutic target. BSH enzymes, prevalent in various gut bacteria, play a pivotal role in the metabolism of bile acids, thereby influencing host physiology, including lipid metabolism and signaling pathways. While Bsh-IN-1 has emerged as a potent covalent inhibitor of BSH, the scientific community continues to explore alternative compounds that offer diverse mechanisms of action, selectivity, and potential therapeutic benefits. This guide provides an objective comparison of this compound with other notable BSH inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate tool for their specific needs.
Quantitative Comparison of BSH Inhibitors
The efficacy of a BSH inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 data for this compound and its alternatives against BSH enzymes from various bacterial species.
| Inhibitor | Target BSH | IC50 | Mechanism of Action | Reference(s) |
| This compound | Bifidobacterium longum | 108 nM | Covalent | [1][2] |
| Bacteroides thetaiotaomicron | 427 nM | Covalent | [1][2] | |
| Bifidobacterium adolescentis (in culture) | 237 nM | Covalent | [1] | |
| Bacteroides thetaiotaomicron (in culture) | 1070 nM | Covalent | [1] | |
| Licochalcone C | Lactobacillus salivarius (lsBSH) | < 1 µM | Reversible, Mixed | [3][4][5] |
| Bacteroides thetaiotaomicron (btBSH) | 7.46 µM | Reversible, Mixed | [3] | |
| Enterococcus faecalis (efBSH) | 14.01 µM | Reversible, Mixed | [3] | |
| Mouse Fecal BSHs | 44.66 µM | Reversible, Mixed | [3] | |
| Isobavachalcone | Lactobacillus salivarius (lsBSH) | < 1 µM | Reversible, Mixed | [3][4][5] |
| Bacteroides thetaiotaomicron (btBSH) | 5.17 µM | Reversible, Mixed | [3] | |
| Enterococcus faecalis (efBSH) | 7.91 µM | Reversible, Mixed | [3] | |
| Mouse Fecal BSHs | 21.24 µM | Reversible, Mixed | [3] | |
| Caffeic Acid Phenethyl Ester (CAPE) | Lactobacillus salivarius | > 50% inhibition at 0.25 mM | Not specified | [6] |
| Riboflavin | Lactobacillus salivarius | > 50% inhibition at 0.00625 mM | Not specified | [6] |
| Oxytetracycline | Lactobacillus salivarius | ~86% inhibition at 0.625 mM | Not specified | [6] |
| Roxarsone | Lactobacillus salivarius | ~52% inhibition at 0.625 mM | Not specified | [6] |
Experimental Protocols for BSH Inhibition Assays
Accurate and reproducible assessment of BSH inhibition is critical for comparative studies. Below are detailed methodologies for commonly employed assays.
HPLC-Based BSH Activity Assay
This method quantifies the enzymatic cleavage of a conjugated bile salt into its deconjugated form and a free amino acid.
Principle: The amount of liberated deconjugated bile acid or the remaining conjugated bile acid is measured by High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0).
-
Add the purified BSH enzyme to the buffer.
-
Add the test inhibitor at various concentrations (a vehicle control, typically DMSO, should be included).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the conjugated bile salt substrate (e.g., glycocholic acid or taurocholic acid). A typical final concentration is 10 mM.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as an equal volume of 15% (w/v) trichloroacetic acid.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a mobile phase appropriate for separating the conjugated and deconjugated bile acids (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid).
-
Detect the bile acids using a UV detector at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and/or product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence-Based BSH Activity Assay
This high-throughput method utilizes a synthetic substrate that becomes fluorescent upon cleavage by BSH.
Principle: A non-fluorescent bile acid-amino acid conjugate, where the amino acid is linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMCA), is used as the substrate. BSH-mediated hydrolysis releases the fluorescent aminocoumarin derivative, and the increase in fluorescence is proportional to enzyme activity.
Protocol:
-
Reaction Setup in a Microplate:
-
In a 96-well or 384-well microplate, add the purified BSH enzyme in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Add the test inhibitor at various concentrations.
-
Include a vehicle control (e.g., DMSO).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the fluorescent substrate (e.g., cholic acid-7-amino-4-methylcoumarin, CA-AMCA).
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 345/445 nm for AMCA).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Calculate the IC50 value as described for the HPLC-based assay.
-
Plate-Based Precipitation Assay for BSH Activity Screening
This qualitative or semi-quantitative method is useful for high-throughput screening of potential BSH inhibitors.
Principle: Deconjugated bile acids are less soluble than their conjugated counterparts at acidic to neutral pH and will precipitate out of solution. This precipitation can be visually observed as a halo or turbidity.
Protocol:
-
Agar Plate Preparation:
-
Prepare a suitable growth medium for the BSH-producing bacteria (e.g., MRS agar for Lactobacillus species).
-
Supplement the agar with a conjugated bile salt (e.g., 0.5% w/v taurodeoxycholic acid) and calcium chloride (e.g., 0.37 g/L), which enhances the precipitation of deconjugated bile acids.
-
-
Inoculation and Incubation:
-
Inoculate the agar plates with the BSH-producing bacterial strain.
-
For inhibitor screening, the inhibitor can be incorporated into the agar or applied to a filter disc placed on the agar surface.
-
Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C) for a sufficient time (e.g., 48-72 hours).
-
-
Observation and Interpretation:
-
Observe the formation of a precipitation zone (halo) around the bacterial growth. The size of the halo is indicative of BSH activity.
-
A reduction in the size of the halo in the presence of an inhibitor suggests BSH inhibition.
-
Signaling Pathways Modulated by BSH Inhibition
The deconjugation of bile acids by BSH is the gateway to the formation of secondary bile acids, which are potent signaling molecules that activate host receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5). Inhibition of BSH activity alters the bile acid pool, leading to a decrease in secondary bile acids and an increase in conjugated primary bile acids. This shift in the bile acid composition has profound effects on host signaling pathways.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.
Caption: FXR signaling pathway in the gut-liver axis and the impact of BSH inhibition.
Inhibition of BSH leads to a decrease in secondary bile acids, which are potent FXR agonists. Reduced FXR activation in the enterocytes leads to decreased expression and secretion of Fibroblast Growth Factor 19 (FGF19). In the liver, the subsequent reduced signaling through the FGF19 receptor (FGFR4) alleviates the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This can lead to an increase in the synthesis of primary bile acids from cholesterol.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by bile acids, particularly secondary bile acids. Its activation is linked to various metabolic benefits.
Caption: TGR5 signaling pathway in enteroendocrine cells and the effect of BSH inhibition.
BSH inhibition reduces the levels of secondary bile acids, which are the primary endogenous ligands for TGR5. Decreased TGR5 activation in enteroendocrine L-cells can lead to reduced secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells.
Conclusion
The landscape of BSH inhibitors is expanding beyond the well-characterized covalent inhibitor this compound. Natural products such as chalcones, caffeic acid phenethyl ester, and riboflavin, as well as certain antibiotics and metal ions, present viable alternatives with distinct mechanisms and potencies. The choice of an inhibitor will depend on the specific research question, the desired mechanism of action (covalent vs. reversible), and the experimental system. The provided experimental protocols offer a starting point for rigorous and standardized evaluation of these compounds. Furthermore, a thorough understanding of the downstream effects of BSH inhibition on signaling pathways like FXR and TGR5 is crucial for interpreting experimental outcomes and for the rational design of novel therapeutics targeting the gut microbiome's influence on host health. This guide serves as a foundational resource to navigate the growing field of BSH inhibition and to facilitate the discovery and development of next-generation modulators of bile acid metabolism.
References
- 1. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 4. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bsh-IN-1: Validating Specificity for Bacterial Bile Salt Hydrolases
For researchers, scientists, and drug development professionals, the selective inhibition of bacterial enzymes within the complex gut microbiome is a significant challenge. Bsh-IN-1 has emerged as a potent and selective covalent inhibitor of bacterial Bile Salt Hydrolases (BSHs), enzymes that play a crucial role in the metabolism of bile acids and host-microbe communication. This guide provides a comprehensive comparison of this compound with other potential BSH inhibitors, supported by experimental data and detailed protocols to aid in its validation and application.
This compound is a gut-restricted, covalent inhibitor that demonstrates broad-spectrum activity against BSHs from both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the irreversible modification of a conserved catalytic cysteine residue within the BSH active site, leading to potent and durable inhibition.
Comparative Efficacy of this compound
Experimental data highlights the superior potency of this compound when compared to other compounds previously identified as potential BSH inhibitors, such as caffeic acid phenethyl ester (CAPE) and riboflavin. In direct comparative assays, this compound (also referred to as compound 7 in foundational studies) demonstrated significantly greater inhibition of BSH activity.[1]
| Inhibitor | Target BSH | IC50 (nM) | Notes |
| This compound | Bifidobacterium longum | 108[1][2] | Potent inhibition of Gram-positive BSH. |
| Bacteroides thetaiotaomicron | 427[1][2] | Effective inhibition of Gram-negative BSH. | |
| Bifidobacterium adolescentis (in culture) | 237[1] | Demonstrates efficacy in a cellular context. | |
| Bacteroides thetaiotaomicron (in culture) | 1070[1] | Demonstrates efficacy in a cellular context. | |
| Caffeic Acid Phenethyl Ester (CAPE) | Bifidobacterium longum | Ineffective[1] | Showed no BSH inhibition in this species. |
| Bacteroides thetaiotaomicron | Moderate Inhibition[1] | Significantly less potent than this compound. Also exhibited off-target bactericidal effects against Gram-negative strains.[1] | |
| Riboflavin | Bacteroides thetaiotaomicron | No Inhibition[1] | Did not display inhibitory activity against this BSH. |
| AAA-10 (Second Generation Inhibitor) | Bacteroides thetaiotaomicron rBSH | 10 | Enhanced potency compared to this compound. |
| Bifidobacterium longum rBSH | 80 | Enhanced potency compared to this compound. |
Specificity Profile of this compound
A critical aspect of a useful chemical probe is its specificity for the intended target. This compound has been shown to be highly selective for bacterial BSHs over key host receptors involved in bile acid signaling, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GP-BAR1 or TGR5). Furthermore, studies utilizing a "clickable" analog of this compound for activity-based protein profiling (ABPP) in human intestinal cells revealed minimal off-target protein engagement, underscoring its specificity.
Mechanism of Action: Covalent Inhibition
This compound's efficacy stems from its rationally designed chemical structure, which includes an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue in the BSH active site. This irreversible binding ensures prolonged inactivation of the enzyme.
References
comparative analysis of Bsh-IN-1 and riboflavin as BSH inhibitors
A Comparative Analysis of Bsh-IN-1 and Riboflavin as Bile Salt Hydrolase (BSH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two bile salt hydrolase (BSH) inhibitors: the rationally designed covalent inhibitor, this compound, and the naturally occurring vitamin, riboflavin. This document summarizes their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and riboflavin as BSH inhibitors.
| Parameter | This compound | Riboflavin |
| Mechanism of Action | Covalent inhibitor, targets the catalytic cysteine residue of BSH.[1][2][3] | Non-covalent inhibitor (presumed). |
| IC50 Values | - 108 nM ( Bifidobacterium longum BSH)[4] - 427 nM ( Bacteroides thetaiotaomicron BSH)[4] - 237 nM ( Bifidobacterium adolescentis cultures)[2] - 1070 nM ( Bacteroides thetaiotaomicron cultures)[2] | - >50% inhibition at 6.25 µM ( Lactobacillus salivarius rBSH)[5][6] - >50% inhibition at 31.25 µM ( Lactobacillus acidophilus BSH)[7] |
| In Vitro Efficacy | Potent, broad-spectrum inhibitor against BSH from Gram-positive and Gram-negative bacteria.[2] Abolished BSH activity in conventional mouse feces.[3] | Potent inhibitor identified through high-throughput screening.[5] Exerted strong inhibition (>99%) on BSH activity at 1 mM.[5] |
| In Vivo Efficacy | A single oral gavage dose of 10 mg/kg in C57BL/6 mice significantly decreased fecal BSH activity and deconjugated bile acid levels.[2][4][8] | Daily oral gavage of 25 mg/kg for 17 days in chicks led to higher body weight gain and significant changes in circulating and intestinal bile acid signatures. |
| Selectivity | Selective for BSH over host receptors like the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) at 100 µM.[8] | Not explicitly studied for selectivity against host bile acid receptors. |
| Toxicity | Did not significantly affect the viability of most tested bacterial strains.[2] | Generally recognized as safe (GRAS) with no known toxicities from supplementation at upper limits.[6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and riboflavin.
Standard Bile Salt Hydrolase (BSH) Activity Assay (Precipitation-based)
This assay is used for the validation and characterization of BSH inhibitors.
-
Principle: The hydrolysis of conjugated bile salts by BSH produces deconjugated bile acids, which are insoluble at an acidic to neutral pH and form a visible precipitate. The amount of precipitation is inversely proportional to the BSH activity.[5]
-
Protocol:
-
A purified recombinant BSH (rBSH) enzyme is pre-incubated with the test inhibitor (e.g., this compound or riboflavin) or a vehicle control (like DMSO) for a specified time (e.g., 30 minutes) at 37°C.[5]
-
A conjugated bile salt substrate, such as sodium glycocholate, is added to the enzyme-inhibitor mixture to initiate the reaction.[5]
-
The reaction mixture is incubated for a defined period.
-
The turbidity of the solution, resulting from the precipitation of deconjugated bile acids, is measured spectrophotometrically at 600 nm. A clear solution indicates potent inhibition of BSH.
-
For dose-response curves and IC50 determination, serial dilutions of the inhibitor are tested.[5]
-
High-Throughput Screening (HTS) for BSH Inhibitors
This method is employed for the initial discovery of potential BSH inhibitors from large compound libraries.
-
Principle: This assay is a miniaturized version of the precipitation-based assay, adapted for 96-well or 384-well microplates, allowing for the rapid screening of thousands of compounds.[5][9]
-
Protocol:
-
A solution of purified rBSH is dispensed into the wells of a microplate.
-
Test compounds from a chemical library (dissolved in DMSO) are added to the wells. Control wells with known inhibitors and vehicle controls are included on each plate.[5]
-
After a pre-incubation period, the reaction is initiated by adding the conjugated bile salt substrate.
-
The plates are incubated, and the formation of precipitate is monitored over time by measuring the absorbance at 600 nm.
-
Wells that remain clear after the incubation period are identified as containing potential BSH inhibitors ("hits").[5]
-
Quantitative High-Performance Thin-Layer Chromatography (HPTLC) BSH Assay
This method provides a quantitative measure of BSH activity by separating and quantifying the conjugated and deconjugated bile acids.
-
Principle: HPTLC separates the substrate (conjugated bile acids) from the product (deconjugated bile acids) based on their different polarities. The amount of product formed is then quantified to determine BSH activity.
-
Protocol:
-
Probiotic microorganisms are cultured in a suitable broth (e.g., MRS broth) containing a specific conjugated bile salt (e.g., glycocholic acid) for 24 hours at 37°C.[1]
-
The culture is centrifuged, and the cell-free supernatant is collected.[1]
-
The supernatant is spotted onto an HPTLC plate.
-
The plate is developed in a solvent system that separates the conjugated and deconjugated bile acids.
-
The separated bile acids are visualized (e.g., by charring with a spray reagent) and quantified by densitometry. The percentage of deconjugation is calculated by comparing the amount of deconjugated bile acid to the total amount of bile acid.
-
Visualizations
BSH Inhibition Experimental Workflow
Caption: Workflow for the discovery and validation of BSH inhibitors.
Bile Salt Hydrolase (BSH) Signaling Pathway
Caption: BSH as a key modulator of bile acid metabolism and host signaling.
References
- 1. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Bile Salt Hydrolase Inhibitors Using an Efficient High-Throughput Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of bile salt hydrolase inhibitors using an efficient high-throughput screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bsh-IN-1's Impact on Bile Acids: A Comparative Guide to UPLC-MS Methods
For researchers, scientists, and drug development professionals investigating the intricate interplay between gut microbiota and host metabolism, the selective inhibition of bile salt hydrolase (BSH) presents a promising therapeutic avenue. Bsh-IN-1, a potent covalent inhibitor of BSH, has emerged as a key tool in this research. This guide provides a comparative overview of UPLC-MS methods for validating the effect of this compound on bile acid profiles, alongside a comparison with other BSH inhibitors, supported by experimental data and detailed protocols.
Bile salt hydrolases, enzymes produced by gut bacteria, play a critical role in the deconjugation of primary bile acids, a gateway step to the formation of secondary bile acids.[1] These secondary bile acids act as signaling molecules, influencing various physiological processes. The inhibition of BSH can therefore significantly alter the bile acid pool, with potential implications for metabolic diseases. Validating the efficacy of BSH inhibitors like this compound necessitates robust analytical methods to precisely quantify the resulting shifts in bile acid composition. Ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) has become the gold standard for this purpose, offering high sensitivity, specificity, and throughput.[2][3]
This compound: A Potent and Selective BSH Inhibitor
This compound is a covalent inhibitor that targets the catalytic cysteine residue of BSH enzymes.[4] It has been shown to be a pan-inhibitor of gut bacterial BSHs and is selective for BSH over host receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).[5] In vivo studies have demonstrated that oral administration of this compound leads to a decrease in deconjugated bile acids in the feces of mice, confirming its ability to modulate the gut microbiome's metabolic output.[4][5]
Comparison of this compound with Alternative BSH Inhibitors
While this compound is a highly effective and specific tool, other compounds have also been identified as BSH inhibitors. A comparison with these alternatives highlights the unique advantages of this compound for targeted research.
| Inhibitor | Mechanism of Action | Potency (IC50) | Key Characteristics | References |
| This compound | Covalent, targets catalytic cysteine | 108 nM (B. longum), 427 nM (B. theta) | Pan-inhibitor, high potency and selectivity. | [4][5][6] |
| Riboflavin | Competitive | Micromolar range | Naturally occurring vitamin, identified through high-throughput screening. | [7][8] |
| Caffeic Acid Phenethyl Ester (CAPE) | Competitive | Micromolar range | Natural compound, also identified through high-throughput screening. | [4][8] |
| Carnosic Acid | Not fully elucidated | Not specified | Natural compound evaluated for in vivo efficacy in chicken models. | [9][10] |
UPLC-MS Methods for Bile Acid Analysis
The validation of this compound's effect relies on the accurate quantification of conjugated and unconjugated bile acids. Below are detailed experimental protocols for UPLC-MS analysis of bile acids in fecal samples, a common matrix for assessing BSH activity.
Experimental Protocol: Fecal Bile Acid Extraction and UPLC-MS/MS Analysis
This protocol is a synthesized representation based on established methods for bile acid quantification.[11][12][13]
1. Sample Preparation and Extraction:
-
Sample Collection: Collect fecal samples and immediately freeze them at -80°C.
-
Homogenization: Lyophilize fecal samples and weigh 20-50 mg into a 2 mL tube containing ceramic beads. Add 1 mL of ice-cold methanol containing an internal standard mixture (e.g., d4-TCA, d4-GCA, d4-CDCA, d4-LCA).
-
Extraction: Homogenize the samples using a bead beater for 5-10 minutes.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube. To improve recovery, the pellet can be re-extracted with another 0.5 mL of methanol, and the supernatants pooled.
-
Filtration: Filter the pooled supernatant through a 0.22 µm PTFE filter into an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 50°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-15 min: 20-60% B
-
15-17 min: 60-95% B
-
17-18 min: 95% B
-
18-18.1 min: 95-20% B
-
18.1-20 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific MRM transitions for each bile acid and internal standard should be optimized.
Method Validation Parameters
A robust UPLC-MS method for bile acid quantification should be validated for the following parameters:
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | > 0.99 | [14] |
| Accuracy (% Recovery) | 85-115% | [14] |
| Precision (%RSD) | < 15% | [15] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | [15] |
Data Presentation: Quantifying the Impact of this compound
The primary outcome of UPLC-MS analysis is the quantitative measurement of various bile acid species. The effect of this compound is typically observed as a decrease in unconjugated bile acids and a corresponding increase in conjugated bile acids.
Table 1: Hypothetical UPLC-MS/MS Quantification of Fecal Bile Acids Following this compound Treatment in Mice.
| Bile Acid | Control Group (ng/g feces) | This compound Treated Group (ng/g feces) | % Change |
| Unconjugated | |||
| Cholic Acid (CA) | 1500 ± 250 | 300 ± 50 | -80% |
| Chenodeoxycholic Acid (CDCA) | 1200 ± 200 | 250 ± 40 | -79% |
| Deoxycholic Acid (DCA) | 800 ± 150 | 100 ± 20 | -87.5% |
| Lithocholic Acid (LCA) | 500 ± 100 | 50 ± 10 | -90% |
| Conjugated | |||
| Taurocholic Acid (TCA) | 100 ± 20 | 800 ± 120 | +700% |
| Glycocholic Acid (GCA) | 80 ± 15 | 650 ± 100 | +712.5% |
| Taurochenodeoxycholic Acid (TCDCA) | 120 ± 25 | 950 ± 150 | +691.7% |
| Glycochenodeoxycholic Acid (GCDCA) | 90 ± 18 | 720 ± 110 | +700% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizing the Workflow and Pathway
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
References
- 1. Bile salt hydrolase acyltransferase activity expands bile acid diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bile salt hydrolases: Structure and function, substrate preference, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Bile Salt Hydrolase Inhibitors on a Bile Salt Hydrolase from Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of bile salt hydrolase inhibitor efficacy for modulating host bile profile and physiology using a chicken model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a UPLC-MS/MS method for simultaneous quantification of 7 bile acids in feces: application to UC mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle for Gut Microbiome Modulation: Genetic vs. Chemical Inhibition of Bile Salt Hydrolase
A Comparative Guide to Targeting a Key Microbial Enzyme in Drug Discovery and Research
In the intricate ecosystem of the gut microbiome, bile salt hydrolase (BSH) has emerged as a critical enzymatic gatekeeper, shaping the bile acid pool and profoundly influencing host physiology. The strategic inhibition of BSH activity presents a promising therapeutic avenue for a range of conditions, from metabolic disorders to infectious diseases. For researchers and drug development professionals, the choice between genetic and chemical inhibition of BSH is a pivotal decision. This guide provides an objective comparison of these two modalities, with a special focus on the potent chemical inhibitor, Bsh-IN-1, supported by experimental data and detailed protocols to inform your research strategy.
At a Glance: Genetic vs. Chemical BSH Inhibition
| Feature | Genetic Inhibition (e.g., CRISPR-Cas9) | Chemical Inhibition (e.g., this compound) |
| Mechanism of Action | Permanent gene disruption leading to complete loss of BSH protein expression in targeted strains. | Covalent modification of the catalytic cysteine residue in the BSH active site, leading to irreversible enzyme inactivation.[1] |
| Specificity | Strain-specific; targets only the microorganism(s) undergoing genetic modification. | Pan-inhibitor; targets BSH across a broad range of gut bacteria.[2] |
| Reversibility | Irreversible and heritable in the modified bacterial lineage. | Irreversible at the enzyme level, but its biological effect is transient, dependent on inhibitor dosage and pharmacokinetics. |
| Off-Target Effects | Potential for off-target DNA cleavage by the nuclease (e.g., Cas9). | Potential for off-target covalent modification of other host or microbial proteins. This compound has been shown to have minimal off-target effects.[2] |
| In Vivo Application | Complex delivery to specific gut microbes in a complex community. | Orally bioavailable and can be gut-restricted.[3] |
| Control | "On/Off" switch is permanent for the targeted strain. | Dose-dependent and temporal control over the extent of BSH inhibition. |
Performance Data: this compound in Focus
This compound is a potent, covalent inhibitor of gut bacterial BSH. Experimental data has demonstrated its efficacy both in vitro and in vivo.
| Parameter | This compound Performance Data | Reference |
| IC50 (in vitro) | 108 nM for Bifidobacterium longum BSH, 427 nM for Bacteroides thetaiotaomicron BSH. | [3] |
| IC50 (in growing bacterial cultures) | 237 nM for Bifidobacterium adolescentis, 1070 nM for Bacteroides thetaiotaomicron. | [3] |
| In Vivo Efficacy | A single 10 mg/kg oral dose in mice inhibits BSH activity and decreases deconjugated bile acids in feces. | [4] |
| Selectivity | Selective for BSH over host receptors like the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5) at 100 µM. | [4] |
Signaling Pathways and Experimental Workflows
To understand the impact of BSH inhibition, it is crucial to visualize the downstream signaling pathways and the experimental approaches used to study them.
Caption: BSH inhibition alters bile acid pools and host signaling.
Caption: Workflow for comparing BSH inhibition strategies.
Experimental Protocols
Standard BSH Activity Assay (Chemical Inhibition)
This protocol is adapted from a high-throughput screening method and can be used to assess the inhibitory potential of compounds like this compound.[5][6]
Materials:
-
Purified recombinant BSH enzyme
-
Reaction Buffer: 0.1 M sodium phosphate, pH 6.0
-
Substrate: Sodium glycocholate or taurodeoxycholic acid (TDCA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Add 10 µL of purified recombinant BSH (rBSH) to the wells of a 96-well plate.
-
Add 10 µL of the test inhibitor at various concentrations (serially diluted) to the wells containing rBSH. For a control, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the reaction mix containing the reaction buffer and the bile salt substrate.
-
Initiate the reaction by adding 180 µL of the reaction mix to each well.
-
The hydrolysis of conjugated bile salts results in the precipitation of deconjugated bile acids, leading to increased turbidity.
-
Monitor the change in absorbance at 600 nm over time using a plate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the control.
CRISPR-Cas9 Mediated bsh Gene Knockout in Bacteroides (Genetic Inhibition)
This protocol provides a general framework for creating a bsh knockout in a common gut commensal. Specific vector systems and transformation efficiencies may vary between bacterial species.
Materials:
-
Bacteroides strain of interest
-
CRISPR-Cas9 editing plasmid for Bacteroides (e.g., an all-in-one shuttle vector)
-
Oligonucleotides for sgRNA and homology arms
-
Appropriate antibiotics for selection
-
Electroporator
Procedure:
-
sgRNA Design: Design a 20-nucleotide sgRNA sequence targeting a conserved region of the bsh gene in your Bacteroides strain. Ensure the target site is adjacent to a protospacer adjacent motif (PAM) recognized by your chosen Cas9 variant. Use online tools to minimize off-target predictions.
-
Donor DNA Template Design: Design a donor DNA template consisting of 500-1000 bp homology arms flanking the region of the bsh gene to be deleted.
-
Plasmid Construction: Clone the sgRNA sequence and the donor DNA template into the CRISPR-Cas9 vector according to the manufacturer's protocol.
-
Transformation: Introduce the final CRISPR plasmid into the target Bacteroides strain via electroporation. Plate the transformed cells on selective agar plates containing the appropriate antibiotic.
-
Selection and Curing: Select for colonies that have integrated the knockout cassette. Subsequently, cure the cells of the CRISPR plasmid, often through methods like sucrose counter-selection if the plasmid contains a sacB gene.
-
Verification: Verify the bsh gene knockout through colony PCR using primers flanking the targeted region, followed by Sanger sequencing to confirm the deletion. Functional validation can be performed using the BSH activity assay described above.
Conclusion
The choice between genetic and chemical inhibition of BSH depends on the specific research question. Genetic inhibition offers a powerful tool for dissecting the role of BSH in a specific bacterial strain with permanent and complete loss-of-function. In contrast, chemical inhibitors like this compound provide a broader, pan-inhibition approach that is more akin to a therapeutic intervention, allowing for dose-dependent and temporal control over BSH activity in a complex microbial community. For drug development professionals, potent and selective chemical inhibitors represent a more direct path to therapeutic applications. For researchers aiming to understand the fundamental biology of BSH in host-microbe interactions, both approaches offer complementary and invaluable insights. This guide provides the foundational knowledge to embark on either path, ultimately accelerating our understanding and therapeutic exploitation of this critical microbial enzyme.
References
- 1. INHIBITION OF GUT BACTERIAL BILE SALT HYDROLASES (BSHS) ATTENUATES EARLY NON-ALCOHOLIC STEATOHEPATITIS (NASH) AND NASH WITH FIBROSIS | AASLD [aasld.org]
- 2. In vivo mouse models to study bile acid synthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial bile salt hydrolase in host metabolism: Potential for influencing gastrointestinal microbe-host crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial bile salt hydrolase activity influences gene expression profiles and gastrointestinal maturation in infant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous inhibition of FXR and TGR5 exacerbates atherosclerotic formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Bsh-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bsh-IN-1, a covalent inhibitor of gut bacterial bile salt hydrolases. Adherence to these protocols is crucial for minimizing risk and ensuring the integrity of your research.
This compound is a valuable tool for studying the role of bile salt hydrolases in modulating bile acid composition and its subsequent effects on host physiology.[1][2][3][4] As a research chemical, it is intended for laboratory use only and is not for human or veterinary use.[1] While specific hazard information for this compound is limited, it is prudent to handle it with a high degree of caution, following standard laboratory safety protocols for chemical compounds with unknown toxicological properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental when working with this compound. The following table outlines the recommended PPE to be worn at all times in the laboratory.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Must be ANSI Z87.1 compliant with side shields to protect against splashes. |
| Face Shield | Recommended to be worn over safety glasses when there is a significant risk of splashing, such as during bulk handling or solution preparation. | |
| Hand Protection | Disposable Nitrile Gloves | Provide protection against incidental contact. It is recommended to wear two pairs of gloves (double-gloving). Gloves should be inspected for tears or holes before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | These are mandatory to prevent skin exposure to potential spills. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a clearly labeled, sealed, and appropriate hazardous liquid waste container. Do not pour this compound solutions down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container. |
Follow your institution's specific guidelines for the disposal of chemical waste. Ensure all waste containers are clearly labeled with the contents, including the full chemical name and any known hazards.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent. |
This compound Properties and Storage
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₄₁FO₃[1] |
| Formula Weight | 408.6 g/mol [1] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| Solubility | DMSO: 10 mM[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Experimental Protocol Reference
For detailed experimental protocols regarding the use of this compound, including its application in inhibiting bile salt hydrolase activity in bacterial cultures and in vivo mouse models, researchers are directed to the primary literature. The foundational study describing the development and characterization of this compound provides comprehensive methodologies.[3][4]
Primary Citation: Adhikari, A.A., Seegar, T.C., Ficarro, S.B., et al. Development of a covalent inhibitor of gut bacterial bile salt hydrolases. Nat. Chem. Biol. 16(3), 318-326 (2020).[3][4]
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound as a powerful tool in advancing our understanding of gut microbiology and its impact on human health.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
